WH-4-025
Description
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Properties
IUPAC Name |
[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38F3N7O5/c1-25-8-9-26(36(50)44-29-7-5-6-27(23-29)39(40,41)42)22-33(25)54-38(51)49(32-15-14-31(52-3)24-34(32)53-4)35-16-17-43-37(46-35)45-28-10-12-30(13-11-28)48-20-18-47(2)19-21-48/h5-17,22-24H,18-21H2,1-4H3,(H,44,50)(H,43,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWDOHSKUDECFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38F3N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of WH-4-025
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-025 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological and pathological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular target, the downstream signaling pathways it modulates, and its potential therapeutic applications. The information presented is collated from publicly available data, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Salt-Inducible Kinases (SIKs)
This compound exerts its biological effects through the direct inhibition of the Salt-Inducible Kinase (SIK) family, which comprises three isoforms: SIK1, SIK2, and SIK3.[1][2][3][4] These kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators of signal transduction pathways involved in metabolism, inflammation, and cellular proliferation.
Quantitative Inhibitory Activity
Table 1: Inhibitory Activity of Representative Pan-SIK Inhibitors
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [5] |
| YKL-05-099 | ~10 | 40 | ~30 | [6] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [7] |
Note: This table provides data for analogous compounds to illustrate the typical potency of pan-SIK inhibitors. The exact IC50 values for this compound are not publicly available.
Signaling Pathways Modulated by this compound
By inhibiting SIKs, this compound influences the phosphorylation status and activity of several key downstream substrates, thereby modulating critical signaling pathways. The primary substrates of SIKs are the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).
The SIK-CRTC-CREB Signaling Axis
In a basal state, SIKs phosphorylate CRTCs (CRTC1, CRTC2, and CRTC3), leading to their sequestration in the cytoplasm through binding to 14-3-3 proteins. This prevents CRTCs from translocating to the nucleus and co-activating the transcription factor CREB (cAMP response element-binding protein). Inhibition of SIKs by this compound prevents the phosphorylation of CRTCs. Consequently, dephosphorylated CRTCs translocate to the nucleus, bind to CREB, and enhance the transcription of CREB target genes.[8] This pathway is pivotal in regulating metabolic homeostasis and immune responses.
Figure 1: The SIK-CRTC-CREB signaling pathway and the inhibitory effect of this compound.
The SIK-HDAC Signaling Axis
SIKs also phosphorylate Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), which promotes their association with 14-3-3 proteins and their retention in the cytoplasm. By inhibiting SIKs, this compound leads to the dephosphorylation of Class IIa HDACs, their subsequent translocation to the nucleus, and the repression of their target genes. This pathway is implicated in the regulation of cellular differentiation and inflammatory responses.
Potential Therapeutic Applications
The modulation of the SIK signaling pathway by this compound suggests its potential utility in a range of therapeutic areas.
Anti-Inflammatory and Immunomodulatory Effects
Inhibition of SIKs has been shown to have a dual effect on the immune response: it suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) by myeloid cells, while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10.[6][7] This immunomodulatory profile makes SIK inhibitors like this compound attractive candidates for the treatment of inflammatory and autoimmune diseases.
Oncology
The role of SIKs in cancer is complex and context-dependent.[6] However, SIK inhibition has been shown to induce apoptosis in certain cancer cell lines and may have therapeutic potential in specific malignancies.
Experimental Protocols
The following are representative protocols for key experiments used to characterize SIK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against SIK kinases.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human SIK1, SIK2, or SIK3, a suitable substrate (e.g., AMARA peptide), and ATP in kinase assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the SIK enzyme, substrate, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures luminescence.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the target engagement of a compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or this compound for a specific duration.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble SIK protein remaining at each temperature in both the vehicle- and this compound-treated samples using Western blotting or other protein detection methods.
-
Data Analysis: Binding of this compound to SIKs is expected to increase their thermal stability, resulting in a shift of the melting curve to higher temperatures.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of SIK substrates in cells.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated CRTCs (e.g., anti-phospho-CRTC2) and total CRTCs. Subsequently, use appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which should decrease with increasing concentrations of this compound.
Kinome-wide Selectivity
To fully characterize the mechanism of action of this compound, it is essential to determine its selectivity across the human kinome. This is typically achieved through large-scale kinase screening panels (e.g., KinomeScan™). While a specific kinome-wide selectivity profile for this compound is not publicly available, selective SIK inhibitors are designed to have minimal off-target effects on other kinases, which is crucial for their therapeutic potential and for minimizing side effects.[5][6]
Conclusion
This compound is a Salt-Inducible Kinase inhibitor that functions by blocking the catalytic activity of SIK1, SIK2, and SIK3. This inhibition leads to the modulation of downstream signaling pathways, primarily the SIK-CRTC-CREB and SIK-HDAC axes. The resulting changes in gene transcription have significant implications for inflammation, metabolism, and cell proliferation, highlighting the therapeutic potential of this compound in a variety of diseases. Further studies are warranted to fully elucidate its quantitative inhibitory profile and kinome-wide selectivity to advance its development as a research tool and potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
WH-4-025: A Potent Salt-Inducible Kinase (SIK) Inhibitor for Immunological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), have emerged as critical regulators of inflammatory responses, particularly within the innate immune system. These serine/threonine kinases play a pivotal role in modulating the function of myeloid cells, such as macrophages and dendritic cells (DCs). Inhibition of the SIK family has been shown to orchestrate a shift from a pro-inflammatory to an anti-inflammatory cellular phenotype, making SIK inhibitors a promising class of therapeutic agents for a range of autoimmune and inflammatory disorders. WH-4-025 is a potent SIK inhibitor that has garnered interest in the field of immunology research.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Data
The inhibitory activity of this compound and its analogs against SIK isoforms is a critical parameter for designing and interpreting immunology experiments. While specific IC50 values for this compound are detailed within patent documentation (WO2016023014A2), the data for the structurally related and potent SIK inhibitor WH-4-023 provides valuable insight into the compound's likely efficacy and selectivity.[7][8]
| Compound Name | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Other Notable Kinase Inhibition | Reference |
| This compound | Data typically found in patent WO2016023014A2 | Data typically found in patent WO2016023014A2 | Data typically found in patent WO2016023014A2 | Not extensively profiled in public literature | [4][5][6][7] |
| WH-4-023 | 10 | 22 | 60 | Lck (2 nM), Src (6 nM) |
Mechanism of Action: SIK Signaling in Immune Regulation
Salt-inducible kinases are key downstream effectors of various immune signaling pathways. In myeloid cells, SIKs act as a crucial checkpoint in the production of both pro- and anti-inflammatory cytokines. The primary mechanism through which SIKs exert their influence is by phosphorylating and thereby regulating the activity of transcription co-activators, most notably the CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs).
Under basal or pro-inflammatory conditions, active SIKs phosphorylate CRTCs and HDACs, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins.[9] This prevents their nuclear translocation and subsequent co-activation of transcription factors such as CREB and MEF2. The inhibition of SIKs with compounds like this compound disrupts this process. Dephosphorylated CRTCs and HDACs are then free to enter the nucleus, where they modulate gene expression.
A key consequence of SIK inhibition in macrophages and dendritic cells is the potentiation of an anti-inflammatory phenotype. This is characterized by a significant reduction in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12), coupled with a marked increase in the production of the anti-inflammatory cytokine, interleukin-10 (IL-10).[3][10][11][12][13][14] This dual action of suppressing inflammatory mediators while promoting regulatory responses underscores the therapeutic potential of SIK inhibitors in inflammatory diseases.
Furthermore, there is evidence of crosstalk between the SIK and NF-κB signaling pathways. NF-κB is a master regulator of inflammation, and its activity can be modulated by the signaling events downstream of SIK inhibition, contributing to the overall anti-inflammatory effect.[15]
Signaling Pathway Diagram
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rigorous investigation of this compound's immunological effects. Below are protocols for key in vitro assays.
Bone Marrow-Derived Macrophage (BMDM) Generation and Polarization
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages, followed by polarization to pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, which can be modulated by this compound.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF)
-
LPS (Lipopolysaccharide)
-
IFN-γ (Interferon-gamma)
-
IL-4 (Interleukin-4)
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This compound (dissolved in DMSO)
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Phosphate-buffered saline (PBS)
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Ficoll-Paque
-
6-well tissue culture plates
Procedure:
-
Isolation of Bone Marrow Cells: Euthanize mice and sterilize femurs and tibias. Flush the bone marrow from the bones using a syringe with complete RPMI-1640 medium.[16][17][18][19][20]
-
Cell Culture: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer. Centrifuge the cells and resuspend in complete RPMI-1640 medium.
-
Differentiation: Plate the cells in 6-well plates at a density of 2 x 10^6 cells/well in complete RPMI-1640 medium containing 20 ng/mL M-CSF. Culture for 7 days, replacing the medium on day 4.[16][17][18]
-
Macrophage Polarization and this compound Treatment:
-
On day 7, replace the medium with fresh complete RPMI-1640.
-
Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization, add IL-4 (20 ng/mL).
-
Incubate for 24 hours.
-
-
Analysis: Collect the cell culture supernatants for cytokine analysis (e.g., ELISA or Luminex). The cells can be harvested for flow cytometry analysis of surface markers (e.g., CD80, CD86 for M1; CD206, CD163 for M2) or for gene expression analysis.
BMDM Generation and Polarization Workflow
Monocyte-Derived Dendritic Cell (Mo-DC) Generation and Activation
This protocol details the generation of dendritic cells from monocytes and their subsequent activation, a process that can be modulated by this compound.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
IL-4 (Interleukin-4)
-
LPS (Lipopolysaccharide)
-
This compound (dissolved in DMSO)
-
Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow cells
-
CD14+ magnetic beads (for human monocyte isolation)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate monocytes from human PBMCs using CD14+ magnetic bead selection or use total mouse bone marrow cells.[1][21][22]
-
Differentiation: Culture the isolated monocytes or bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF (20 ng/mL) and IL-4 (20 ng/mL) for 6-7 days. Replace the medium every 2-3 days.[1][21]
-
DC Activation and this compound Treatment:
-
On day 7, harvest the immature DCs and re-plate in fresh medium.
-
Pre-treat the DCs with desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the DCs with LPS (100 ng/mL) for 24 hours to induce maturation and activation.
-
-
Analysis: Collect cell culture supernatants for cytokine profiling (e.g., IL-12, IL-10, TNF-α). Analyze the DCs for the expression of maturation markers such as CD80, CD86, and MHC class II by flow cytometry.[1][23][24]
Mo-DC Generation and Activation Workflow
Cytokine Profiling using Luminex Assay
The Luminex assay is a high-throughput method to simultaneously measure the concentration of multiple cytokines in a small volume of sample, such as cell culture supernatants.
Materials:
-
Luminex multiplex cytokine assay kit (commercially available)
-
Cell culture supernatants (from BMDM or Mo-DC experiments)
-
Luminex instrument
-
96-well filter plates
Procedure:
-
Sample Preparation: Centrifuge the cell culture supernatants to remove any cellular debris.
-
Assay Protocol: Follow the manufacturer's instructions for the specific Luminex kit being used. This typically involves:
-
Adding antibody-coupled magnetic beads to the wells of a 96-well filter plate.
-
Adding standards and samples to the wells and incubating to allow the cytokines to bind to the beads.
-
Washing the beads to remove unbound material.
-
Adding a biotinylated detection antibody cocktail and incubating.
-
Adding streptavidin-phycoerythrin (SAPE) and incubating.
-
Washing the beads again.
-
Resuspending the beads in assay buffer.
-
-
Data Acquisition: Acquire the data on a Luminex instrument. The instrument will measure the fluorescence intensity of each bead, which is proportional to the amount of bound cytokine.[2][25][26][27]
-
Data Analysis: Use the Luminex software to analyze the raw data and calculate the concentration of each cytokine in the samples based on the standard curve.
Conclusion
This compound represents a valuable tool for investigating the role of salt-inducible kinases in the complex network of immune regulation. Its ability to modulate the cytokine profile of key myeloid cells highlights its potential for dissecting the molecular mechanisms underpinning inflammatory processes. The data and protocols provided in this guide are intended to facilitate rigorous and reproducible research into the immunological effects of this compound and other SIK inhibitors, ultimately contributing to the development of novel therapeutic strategies for a variety of immune-mediated diseases.
References
- 1. Dendritic Cell Based In Vitro Assays | RoukenBio [rouken.bio]
- 2. 2.4. Analysis of Cytokines: Luminex Assay [bio-protocol.org]
- 3. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. WO2016023014A2 - Uses of salt-inducible kinase (sik) inhibitors - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 9. 14-3-3 proteins mediate inhibitory effects of cAMP on salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage deactivation by interleukin 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Polarization of Rheumatoid Macrophages by TNF Targeting Through an IL-10/STAT3 Mechanism [frontiersin.org]
- 12. Macrophage innate training induced by IL-4 and IL-13 activation enhances OXPHOS driven anti-mycobacterial responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of interleukin-10 treated macrophages on bone marrow mesenchymal stem cells via signal transducer and activator of transcription 3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin-10 inhibits tumor necrosis factor-alpha production in lipopolysaccharide-stimulated RAW 264.7 cells through reduced MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3. Bone Marrow-Derived Macrophage (BMDM) Culture and Macrophage Polarization [bio-protocol.org]
- 17. Bone Marrow-Derived Macrophages (BMDM) Isolation, Culture, and Stimulation [bio-protocol.org]
- 18. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
- 19. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. Isolation Protocol of Mouse Monocyte-derived Dendritic Cells and Their Subsequent In Vitro Activation with Tumor Immune Complexes [jove.com]
- 23. Dendritic cell -Immune cell function -Immunology-BIO-PROTOCOL [bio-protocol.org]
- 24. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 25. Optimization and evaluation of Luminex performance with supernatants of antigen-stimulated peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay [protocols.io]
role of WH-4-025 in cancer cell signaling pathways
An In-Depth Technical Guide on the Role of WH-4-025 in Cancer Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, a group of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2] The dysregulation of SIKs, particularly the overexpression of SIK2 and SIK3, is implicated in the progression of various cancers, including ovarian and prostate cancer.[3][4][5] this compound represents a research tool for investigating the therapeutic potential of SIK inhibition. This document outlines the mechanism of action of SIKs in cancer, the role of this compound as an inhibitor, and provides contextual information on related signaling pathways such as the Hippo-YAP/TAZ pathway. Furthermore, it includes standardized experimental protocols and data presentation templates to guide preclinical research.
Introduction to this compound
This compound is identified as a potent inhibitor of Salt-Inducible Kinases.[1][2] Its primary therapeutic potential in oncology lies in its ability to modulate critical signaling pathways that are hijacked by cancer cells to promote proliferation, survival, and metastasis.[6][7]
Chemical Properties:
-
Molecular Formula: C₃₉H₃₈F₃N₇O₅
-
CAS Number: 1876463-35-2
-
Target: Salt-inducible Kinase (SIK) family[1]
The Salt-Inducible Kinase (SIK) Signaling Pathway in Cancer
The SIK family, comprising SIK1, SIK2, and SIK3, acts as a crucial node in cellular signaling, translating upstream signals from kinases like Liver Kinase B1 (LKB1) into downstream transcriptional responses.[3][4][8] The roles of SIK isoforms in cancer are distinct and context-dependent:
-
SIK1: Often acts as a tumor suppressor, with its expression frequently downregulated in malignant tumors.[3][4]
-
SIK2 & SIK3: Generally considered oncoproteins, their expression is often elevated in cancers and correlates with poor patient outcomes.[3][4][5] SIK2, in particular, is a key driver in ovarian cancer, where it promotes cell proliferation, survival, fatty acid metabolism, and omental metastasis by activating the PI3K/Akt pathway.[9][10][11]
The primary downstream substrates of SIKs are the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[3][8][12] In their active state, SIKs phosphorylate these substrates, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins.[12] This prevents them from entering the nucleus and regulating gene expression, a process that is critical for both normal physiology and cancer progression.
Mechanism of Action of this compound
This compound functions by competitively binding to the ATP-binding pocket of SIK kinases, thereby preventing the phosphorylation of their downstream targets.[7] In cancer cells where SIK2/3 are overactive, this inhibition leads to the dephosphorylation and subsequent nuclear translocation of CRTCs and HDACs. This event fundamentally rewires the cell's transcriptional program, which can suppress oncogenic phenotypes by inducing apoptosis and inhibiting tumor growth.[7]
Contextual Pathway: Hippo-YAP/TAZ Signaling
The Hippo pathway is a critical tumor-suppressive signaling cascade that controls organ size and cell proliferation.[13][14] Its core components are a series of kinases (MST1/2 and LATS1/2) that ultimately phosphorylate and inactivate the transcriptional co-activators YAP and TAZ.[14] In many cancers, the Hippo pathway is silenced, leading to the sustained nuclear activity of YAP/TAZ.[13][15] Nuclear YAP/TAZ associate with TEAD family transcription factors to drive the expression of genes that promote proliferation, epithelial-mesenchymal transition (EMT), and chemoresistance.[13][16] Notably, studies have linked SIK2 to the regulation of the Hippo-YAP pathway, suggesting potential crosstalk between these two networks in cancer.[17]
Preclinical Data Presentation
While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following tables provide a standardized format for presenting such data as it is generated.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (IC₅₀) IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| SK-OV-3 | Ovarian Cancer | 72 | Data | Citation |
| OVCAR-8 | Ovarian Cancer | 72 | Data | Citation |
| PC-3 | Prostate Cancer | 72 | Data | Citation |
| DU-145 | Prostate Cancer | 72 | Data | Citation |
| A549 | Lung Cancer | 72 | Data | Citation |
| MCF-7 | Breast Cancer | 72 | Data | Citation |
Table 2: Effect of this compound on Key Signaling Proteins Data can be presented as fold change in protein expression or phosphorylation relative to a vehicle control, as determined by methods like Western Blotting or Mass Spectrometry.
| Cell Line | Treatment | Protein Target | Change in Phosphorylation | Change in Total Protein | Reference |
| SK-OV-3 | 1 µM this compound | p-HDAC (Ser259) | Data (e.g., -80%) | Data (e.g., No change) | Citation |
| SK-OV-3 | 1 µM this compound | p-Akt (Ser473) | Data (e.g., -65%) | Data (e.g., No change) | Citation |
| OVCAR-8 | 1 µM this compound | p-HDAC (Ser259) | Data | Data | Citation |
| OVCAR-8 | 1 µM this compound | p-Akt (Ser473) | Data | Data | Citation |
Key Experimental Protocols
In Vitro Cell Viability Assay (MTT / CCK-8)
This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log-concentration of this compound and use a non-linear regression model to calculate the IC₅₀ value.
Western Blot Analysis for Protein Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation status of target proteins within the SIK signaling pathway.
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody (e.g., anti-p-HDAC, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to a loading control (e.g., GAPDH or β-actin) or the total protein.
In Vivo Xenograft Tumor Model Study
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., NOD-SCID or Athymic Nude) for one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., SK-OV-3) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Study Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Excise tumors, weigh them, and process them for further analysis (e.g., histology, Western Blot).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and vehicle groups to determine efficacy.
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the role of Salt-Inducible Kinases in cancer biology. The SIK pathway, particularly the SIK2 isoform, represents a promising therapeutic target in malignancies like ovarian cancer where it drives proliferation and metastasis.[9][18] Future research should focus on generating comprehensive preclinical data, including IC₅₀ values across a wide panel of cancer cell lines, to identify sensitive and resistant populations. In vivo studies are crucial to establish efficacy, optimal dosing schedules, and a pharmacokinetic/pharmacodynamic profile. Investigating the potential for combination therapies, for instance with taxanes in ovarian cancer or with inhibitors of parallel survival pathways, could unlock the full therapeutic potential of SIK inhibition.[19]
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diverse oncogenic and tumor suppressor roles of salt-inducible kinase (SIK) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Perspective on targeting salt-inducible kinase 2 (SIK2) in ovarian cancer metastasis - Jensen - Translational Cancer Research [tcr.amegroups.org]
- 10. SIK2 enhances synthesis of fatty acid and cholesterol in ovarian cancer cells and tumor growth through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YAP/TAZ at the roots of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy [frontiersin.org]
- 18. SIK2 promotes ovarian cancer cell motility and metastasis by phosphorylating MYLK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SIK2 is a centrosome kinase required for bipolar mitotic spindle formation that provides a potential target for therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to WH-4-025: A Salt-Inducible Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-025 is a potent and specific small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular structure of this compound, its target binding characteristics, and the downstream effects on cellular signaling pathways. Detailed experimental protocols for the characterization of this compound and similar kinase inhibitors are also provided to facilitate further research and development in this area.
Molecular Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C39H38F3N7O5. Its structure is characterized by a central pyrimidine core with multiple substituted aromatic and heterocyclic moieties. The presence of a trifluoromethyl group is a notable feature, often incorporated in medicinal chemistry to enhance metabolic stability and binding affinity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H38F3N7O5 | [1][2] |
| Molecular Weight | 741.76 g/mol | [1][2] |
| CAS Number | 1876463-35-2 | [1][2] |
| SMILES | O=C(OC1=CC(C(NC2=CC(C(F)(F)F)=CC=C2)=O)=CC=C1C)N(C3=NC(NC4=CC=C(N(CC5)CCN5C)C=C4)=NC=C3)C(C=CC(OC)=C6)=C6OC | [2] |
Note: The SMILES string can be used with chemical drawing software to generate the 2D structure.
Target Binding and Potency
This compound is a potent inhibitor of the Salt-Inducible Kinase (SIK) family, which comprises three isoforms: SIK1, SIK2, and SIK3. While specific IC50 values for this compound are not publicly available in the searched literature, data for the closely related analog, WH-4-023 , provides insight into the potency of this chemical series against the SIK isoforms.
Table 2: In Vitro Potency of WH-4-023 against SIK Isoforms
| Target | IC50 (nM) |
| SIK1 | 10 |
| SIK2 | 22 |
| SIK3 | 60 |
Data for WH-4-023, a structurally related SIK inhibitor.
The precise binding mode of this compound to the SIK kinase domain has not been elucidated by crystallographic studies in the available literature. However, based on the structure of other kinase inhibitors, it is hypothesized that this compound acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the SIK enzymes. The various functional groups on the molecule are likely to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, thereby preventing the binding of ATP and subsequent phosphorylation of SIK substrates.
SIK Signaling Pathway and Mechanism of Action
Salt-Inducible Kinases are key regulators of various cellular processes, including metabolism, inflammation, and cell growth. SIKs are themselves activated by upstream kinases such as Liver Kinase B1 (LKB1). Once active, SIKs phosphorylate a number of downstream targets, most notably the Class IIa Histone Deacetylases (HDACs) and the CREB-regulated transcription coactivators (CRTCs).
By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets. This leads to the dephosphorylation and nuclear translocation of Class IIa HDACs and CRTCs, which in turn modulates the expression of a wide range of genes. For instance, the nuclear accumulation of CRTCs can enhance the transcription of genes regulated by the cAMP response element-binding protein (CREB).
Caption: SIK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of SIK inhibitors like this compound.
In Vitro SIK Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific SIK isoform.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Biotinylated peptide substrate (e.g., a peptide containing the SIK recognition motif)
-
This compound or other test compounds dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the SIK enzyme to each well.
-
Add the test compound dilutions to the respective wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro SIK kinase assay.
Cellular Target Engagement Assay
This type of assay confirms that the compound can enter cells and bind to its intended target. A common method is the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing the target SIK isoform
-
Cell culture medium and supplements
-
This compound or other test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Instrumentation for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)
-
Antibodies specific for the SIK isoform
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the cell lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIK protein in each sample by Western blotting using a specific antibody.
-
Binding of this compound will stabilize the SIK protein, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures compared to the vehicle-treated control).
Conclusion
This compound is a valuable research tool for investigating the biological roles of Salt-Inducible Kinases. Its potency and specificity, inferred from related compounds, make it a suitable probe for dissecting SIK-mediated signaling pathways in various cellular contexts. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the discovery of novel SIK inhibitors. Future studies should focus on obtaining precise quantitative data for this compound against all SIK isoforms and elucidating its exact binding mode through structural biology approaches. Such information will be critical for the development of next-generation SIK inhibitors with therapeutic potential for a range of diseases, including inflammatory disorders and cancer.
References
The Pivotal Role of Salt-Inducible Kinase (SIK) Inhibitors in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are a subfamily of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2] Initially identified for their role in sodium homeostasis, SIKs have emerged as critical regulators of numerous physiological processes, including metabolism, inflammation, and cell growth.[2][3] Dysregulation of SIK signaling has been implicated in a range of pathologies such as cancer, metabolic disorders, and autoimmune diseases, making them a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive literature review of SIK inhibitors, detailing their mechanism of action, quantitative data, experimental evaluation protocols, and the intricate signaling pathways they modulate.
Core Signaling Pathway
The canonical SIK signaling pathway is initiated upstream by Liver Kinase B1 (LKB1), a master kinase that phosphorylates and activates SIKs.[1] Once activated, SIKs phosphorylate and inhibit the activity of transcriptional co-activators, primarily the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[5][6] This phosphorylation leads to the sequestration of CRTCs and HDACs in the cytoplasm via binding to 14-3-3 proteins, thereby preventing their nuclear translocation and subsequent activation of target gene expression.[6] SIK inhibitors function by blocking the kinase activity of SIKs, leading to the dephosphorylation and nuclear translocation of CRTCs and HDACs, ultimately modulating the expression of genes involved in inflammation, metabolism, and cell survival.[4]
References
- 1. SIK inhibitor treatment [bio-protocol.org]
- 2. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. The nuclear translocation assay for intracellular protein-protein interactions and its application to the Bcr coiled-coil domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to SIK Isoforms and the Pan-Inhibitor WH-4-025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Salt-Inducible Kinase (SIK) isoforms—SIK1, SIK2, and SIK3—and the small molecule inhibitor WH-4-025. It details their roles in critical signaling pathways, presents comparative quantitative data for various inhibitors, and outlines key experimental protocols for their study.
Introduction to Salt-Inducible Kinases (SIKs)
The Salt-Inducible Kinases (SIKs) are a subfamily of three serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) superfamily.[1][2][3][4] The family comprises three isoforms: SIK1, SIK2, and SIK3.[2][4] These kinases are crucial regulators of a multitude of physiological processes, including metabolic homeostasis, inflammation, cell growth, and neurological functions.[4][5]
All three SIK isoforms are activated via phosphorylation of a conserved threonine residue within their activation loop by the upstream master kinase, Liver Kinase B1 (LKB1).[2][6] Once activated, SIKs phosphorylate and regulate the activity of a range of downstream targets. The most well-characterized substrates are the Class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, and HDAC7, and the CREB-regulated transcription coactivators (CRTCs).[5] Phosphorylation by SIKs typically leads to the sequestration of these transcriptional regulators in the cytoplasm, thereby inhibiting their nuclear activity.
While SIK1 expression is inducible by various stimuli, including high salt intake and hormonal signals, SIK2 and SIK3 are generally expressed constitutively in many tissues.[6][7] The dysregulation of SIK activity has been implicated in numerous diseases, such as cancer, metabolic disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[4]
This compound: A Pan-SIK Inhibitor
This compound is a small molecule compound identified as a potent inhibitor of the Salt-Inducible Kinase family.[8][9][10][11] As referenced in patent WO2016023014A2, it is utilized in research settings to probe the function of SIKs in various biological systems.[8][9][10] By blocking the kinase activity of SIK1, SIK2, and SIK3, this compound can reverse the SIK-mediated phosphorylation of downstream targets like CRTCs and Class IIa HDACs, allowing their translocation to the nucleus to modulate gene expression. This mechanism makes it a valuable tool for studying the therapeutic potential of SIK inhibition.
Quantitative Inhibitor Data
While specific IC50 values for this compound against each SIK isoform are not detailed in publicly available literature, the potencies of several other well-characterized SIK inhibitors are provided below for comparative context. These compounds are frequently used to pharmacologically interrogate SIK signaling.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference(s) |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [11] |
| MRT199665 | 110 | 12 | 43 | [7] |
| YKL-06-061 | 6.56 | 1.77 | 20.5 | [11] |
| YKL-06-062 | 2.12 | 1.40 | 2.86 | [11] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [12] |
| ARN-3236 | 21.63 | <1 | 6.63 | [11] |
| MRIA9 | 516 | 180 | 127 | [7][12] |
SIK Isoforms in Cellular Signaling Pathways
SIK isoforms act as central nodes in signaling networks that translate extracellular cues into transcriptional and metabolic responses. The inhibition of these kinases by compounds like this compound can significantly alter these pathways.
SIK1 Signaling
SIK1 is a critical component of the LKB1 tumor suppressor pathway.[3] It plays a significant role in regulating cellular responses to metabolic stress and growth factor signaling. For instance, the LKB1-SIK1 axis can inhibit the pro-metastatic TGF-β pathway, and SIK1 activation has been shown to suppress gluconeogenesis by modulating the cAMP/PKA/CREB signaling cascade.[2][13][14]
SIK2 Signaling
SIK2 is deeply integrated into pathways controlling cellular metabolism and tumorigenesis.[1][15] It has been shown to influence the PI3K-Akt-mTOR, Hippo-YAP, and Wnt/β-catenin signaling pathways.[15][16] Depending on the cellular context, SIK2 can act as either an oncogene or a tumor suppressor, highlighting its complex role in cancer biology.[16] It is the most abundant isoform in adipose tissue and a key regulator of insulin signaling and lipogenesis.[17]
SIK3 Signaling
SIK3 has emerged as a crucial regulator of sleep and circadian rhythms through the LKB1-SIK3-HDAC4 signaling axis.[18][19] It is also involved in controlling lipid metabolism in response to feeding and fasting signals.[20] Similar to SIK2, SIK3 can regulate tissue growth by phosphorylating Salvador (Sav), a key component of the Hippo pathway, thereby inhibiting its tumor-suppressive function.[21]
Experimental Protocols & Methodologies
The study of SIKs and their inhibitors involves a range of biochemical and cell-based assays. Below are outlines of key experimental protocols.
General Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a kinase inhibitor like this compound typically follows a multi-step workflow, starting with high-throughput screening and progressing to detailed cellular and in vivo validation.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to block 50% of a kinase's activity.
Objective: To measure the potency (IC50) of this compound against recombinant SIK1, SIK2, and SIK3.
Principle: A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the SIK enzyme. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into proximity, generating a FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).
-
Serially dilute this compound in DMSO, followed by a final dilution in assay buffer.
-
Prepare a solution of recombinant SIK enzyme (SIK1, SIK2, or SIK3) and the biotinylated peptide substrate in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the enzyme/substrate mixture to all wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
Calculate the ratio of the two emission signals.
-
-
Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular SIK Inhibition Assay (CRTC3 Nuclear Translocation)
This assay confirms that the inhibitor engages and blocks SIK activity within a cellular context.[22]
Objective: To visualize and quantify the effect of this compound on the subcellular localization of the SIK substrate, CRTC3.
Principle: In resting cells, SIKs phosphorylate CRTC3, causing it to be retained in the cytoplasm. Inhibition of SIKs leads to CRTC3 dephosphorylation and subsequent translocation into the nucleus. This change can be monitored using immunofluorescence microscopy.[22]
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., U2OS cells) onto glass-bottom plates or coverslips.[22]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).
-
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for CRTC3.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or confocal microscope.
-
Use image analysis software to define nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the fluorescence intensity of the CRTC3 signal in both compartments for each cell.
-
Calculate the nuclear-to-cytoplasmic intensity ratio as a measure of translocation.
-
Plot the ratio against the inhibitor concentration to determine the cellular EC50.
-
Co-Immunoprecipitation (Co-IP) for Interaction Studies
This protocol is used to investigate the physical interaction between SIKs and their putative substrates or binding partners in a cellular lysate.
Objective: To determine if a specific SIK isoform interacts with a protein of interest (e.g., HDAC4).
Methodology:
-
Cell Lysis:
-
Harvest cells expressing the proteins of interest.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-SIK2 antibody) or an isotype control IgG overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the suspected interacting "prey" protein (e.g., anti-HDAC4 antibody).
-
Also, probe for the bait protein to confirm successful immunoprecipitation.
-
An interaction is confirmed if the prey protein is detected in the lane corresponding to the bait IP but not in the IgG control lane.
-
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound|CAS 1876463-35-2|DC Chemicals [dcchemicals.com]
- 11. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Activation of the LKB1-SIK1 signaling pathway inhibits the TGF-β-mediated epithelial-mesenchymal transition and apoptosis resistance of ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of SIK1 by phanginin A inhibits hepatic gluconeogenesis by increasing PDE4 activity and suppressing the cAMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SIK2 represses AKT/GSK3β/β‐catenin signaling and suppresses gastric cancer by inhibiting autophagic degradation of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the roles of salt-inducible kinases in cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SIK3-HDAC4 signaling pathway: the switch for transition between sleep and wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Feeding and Fasting Signals Converge on the LKB1-SIK3 Pathway to Regulate Lipid Metabolism in Drosophila | PLOS Genetics [journals.plos.org]
- 21. Salt-inducible kinases regulate growth through the Hippo signalling pathway in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identifying Inhibitors of Inflammation: A Novel High-Throughput MALDI-TOF Screening Assay for Salt-Inducible Kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
WH-4-025: An In-depth Technical Guide on Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-025 is a small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological and pathological processes. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known downstream signaling effects of potent, structurally related pan-SIK inhibitors such as HG-9-91-01 and YKL-05-099 to provide a comprehensive overview of the anticipated biological consequences of this compound administration. Inhibition of SIKs by compounds like this compound modulates inflammatory responses, induces apoptosis in cancer cells, and influences cell cycle progression. This is primarily achieved through the dephosphorylation and subsequent nuclear translocation of key downstream targets, including CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This guide presents the core signaling pathways, quantitative data from related SIK inhibitors, and detailed experimental protocols relevant to the study of this compound.
Introduction to this compound and Salt-Inducible Kinases (SIKs)
This compound is identified as a potent inhibitor of Salt-Inducible Kinases (SIKs)[1][2]. The SIK family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of metabolic and inflammatory pathways. SIKs exert their effects by phosphorylating and thereby inactivating downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This phosphorylation leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, preventing their nuclear functions.
The inhibition of SIKs by small molecules like this compound is expected to reverse this process, leading to the dephosphorylation and nuclear translocation of CRTCs and HDACs. This, in turn, modulates the expression of a wide array of genes, leading to significant physiological effects, including potent anti-inflammatory responses and the induction of apoptosis in cancer cells. Due to the limited availability of specific experimental data for this compound, this guide will utilize data from well-characterized, structurally related pan-SIK inhibitors, HG-9-91-01 and YKL-05-099, to illustrate the downstream signaling effects.
Core Downstream Signaling Pathways of this compound
The primary mechanism of action of this compound is through the inhibition of SIKs, which unleashes the activity of CRTCs and Class IIa HDACs.
The SIK-CRTC-CREB Signaling Axis
Under basal conditions, SIKs phosphorylate CRTCs, leading to their cytoplasmic retention. Inhibition of SIKs by this compound allows for the dephosphorylation of CRTCs, which then translocate to the nucleus and co-activate the transcription factor CREB (cAMP response element-binding protein). This leads to the transcription of CREB target genes, including the anti-inflammatory cytokine IL-10.
The SIK-HDAC Signaling Axis
Similar to CRTCs, Class IIa HDACs are also phosphorylated by SIKs and retained in the cytoplasm. SIK inhibition leads to their dephosphorylation and nuclear translocation, where they can influence gene expression. This pathway is also implicated in the regulation of inflammatory responses.
Quantitative Data on the Effects of SIK Inhibition
The following tables summarize quantitative data obtained from studies on the potent pan-SIK inhibitors HG-9-91-01 and YKL-05-099, which are expected to have similar effects to this compound.
Table 1: Inhibitory Activity of Related SIK Inhibitors
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [3][4][5] |
| YKL-05-099 | ~10 | ~40 | ~30 | [6][7] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [8] |
Table 2: Effects of SIK Inhibition on Cytokine Production in Macrophages
| Compound | Cell Type | Treatment | IL-10 Production | TNF-α Production | Reference |
| HG-9-91-01 | Human Myeloid Cells | TLR2/4 agonists | Increased | Decreased | [9] |
| YKL-05-099 | Mouse BMDCs | Zymosan A | Potentiated (EC50 ~460 nM) | Suppressed | [6][10] |
| YKL-05-099 | Mouse Serum (in vivo) | 20 mg/kg dose | > 2-fold increase | Reduced | [6] |
Table 3: Effects of SIK Inhibition on Cancer Cell Viability and Apoptosis
| Compound | Cell Line | Effect | Quantitative Data | Reference |
| YKL-05-099 | AML Cell Lines | Cell-cycle arrest and apoptosis | EC50 values in the low micromolar range | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the downstream effects of SIK inhibitors.
Western Blot Analysis of CREB Phosphorylation
This protocol is adapted from studies investigating the effects of SIK inhibitors on CREB signaling.
Objective: To determine the effect of this compound on the phosphorylation of CREB at Serine 133.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CREB (Ser133), anti-total CREB, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CREB, total CREB, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Visualize bands using an imaging system.
-
Analysis: Quantify band intensities and normalize p-CREB levels to total CREB and the loading control (β-actin).
References
- 1. oncotarget.com [oncotarget.com]
- 2. In Vivo Detection of Apoptosis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WH-4-025 in DMSO
These application notes provide detailed protocols for the dissolution and storage of the Salt-inducible kinase (SIK) inhibitor, WH-4-025, in dimethyl sulfoxide (DMSO) for use in research and drug development.
Introduction
This compound is a potent inhibitor of Salt-inducible kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological processes.[1][2][3][4] Proper handling and storage of this compound are critical to maintain its stability and ensure accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many small organic molecules, including this compound, due to its ability to dissolve both polar and nonpolar compounds.[5] This document outlines the recommended procedures for preparing and storing stock solutions of this compound in DMSO.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Reference |
| Molecular Weight | 741.76 g/mol | [1][2][3] |
| Molecular Formula | C39H38F3N7O5 | [1][2][3] |
| CAS Number | 1876463-35-2 | [1][3][4] |
| Solubility in DMSO | 125 mg/mL (168.52 mM) | [1][2][3][4] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration in cell-based assays. Adjustments to the calculations can be made to prepare stock solutions of different concentrations.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 741.76 g/mol * 1000 mg/g = 7.4176 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out 7.42 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous or newly opened DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use high-purity DMSO as its hygroscopic nature can impact solubility.[1]
-
-
Dissolution:
-
Aliquoting and Storage:
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution in DMSO.
References
Application Notes and Protocols for In Vivo Study of WH-4-025, a Dual STAT3 and KRAS Pathway Inhibitor
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) and the KRAS signaling pathway are critical mediators of tumor cell proliferation, survival, and immune evasion.[1][2][3] Oncogenic KRAS mutations are prevalent in some of the most aggressive human cancers, including pancreatic, colorectal, and lung cancers.[1] However, direct inhibition of KRAS has been challenging, and resistance often emerges.[3] Recent studies indicate that STAT3 activation can sustain tumorigenicity following the ablation of mutant KRAS, suggesting that dual targeting of both pathways could be a powerful therapeutic strategy to overcome resistance and enhance anti-tumor efficacy.[2][4][5]
WH-4-025 is a novel small molecule inhibitor designed to dually target STAT3 and the KRAS signaling pathway. These application notes provide a comprehensive protocol for designing and executing an in vivo study to evaluate the preclinical efficacy of this compound using a human tumor xenograft model in immunodeficient mice. The protocols outlined below cover animal model selection, drug formulation and administration, efficacy evaluation, and pharmacodynamic assessments.
References
- 1. STAT3 inhibitor sensitized KRAS-mutant lung cancers to RAF inhibitor by activating MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Frontiers | Selective inhibition of canonical STAT3 signaling suppresses K-ras mutant lung tumorigenesis and reinvigorates anti-tumor immunity [frontiersin.org]
- 4. STAT3 Sustains Tumorigenicity Following Mutant KRAS Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In This Issue: Volume 116, Issue 5, May 2025 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrophage Treatment
Disclaimer: Initial searches for "WH-4-025" did not yield specific results regarding its concentration for treating macrophages. The following application notes and protocols are based on the publicly available data for the compound NK-4 , which has been studied for its effects on macrophage polarization and function. Researchers should validate these protocols for their specific experimental context.
Introduction
Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and host defense. Their functional phenotype can be broadly categorized into the pro-inflammatory M1-like state and the anti-inflammatory M2-like state. The ability to modulate macrophage polarization is a key therapeutic strategy for various diseases, including chronic wounds, infections, and cancer. NK-4 is a compound that has been shown to influence macrophage polarization, primarily driving them towards an M1-like phenotype, which is crucial for enhancing the initial inflammatory response in wound healing.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effect of NK-4 on macrophages. These concentrations and observed effects can serve as a starting point for experimental design.
Table 1: Effective Concentrations of NK-4 on THP-1 Macrophages
| Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |
| 1, 3, 5 µM | THP-1 derived macrophages | 3 days | Dose-dependent decrease in TNF-α and increase in IL-10 production after co-culture with apoptotic cells and LPS stimulation.[1] | [1] |
| 3, 5 µM | THP-1 derived macrophages | 3 days | Increased phagocytosis of apoptotic Jurkat E6.1 cells.[1] | [1] |
| 4, 5 µM | THP-1 derived macrophages | 3 days | Induced morphological features characteristic of M1 macrophages.[1] | [1] |
Table 2: Effects of NK-4 on Macrophage Phenotype and Function
| Parameter | Treatment Condition | Result | Reference |
| Morphology | 4 or 5 µM NK-4 for 3 days | Characteristic M1 macrophage morphology | [1] |
| M1 Markers (CD38, CD86) | NK-4 treatment | Increased expression | [1] |
| Phagocytosis (Latex beads) | NK-4 treatment | Enhanced phagocytosis | [1] |
| Phagocytosis (Apoptotic cells) | 3 and 5 µM NK-4 for 3 days | Increased frequency of phagocytic macrophages by 3.4-fold | [1] |
| Cytokine Production (LPS stimulation) | NK-4 treatment | Increased ratio of TNF-α to IL-10 | [1] |
| Phenotypic Switch (Co-culture with apoptotic cells) | 1, 3, or 5 µM NK-4 for 3 days | Switch from M1-like to M2-like phenotype (inverted TNF-α/IL-10 ratio) | [1] |
| Signaling Pathway (TNF-α production) | NK-4 treatment | Involvement of ERK MAPK signaling pathway | [1] |
| Signaling Pathway (IL-10 upregulation post-efferocytosis) | NK-4 treatment and co-culture with apoptotic cells | Activation of PI3K/Akt signaling pathway | [1] |
Experimental Protocols
THP-1 Cell Differentiation into Macrophages
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 12-well tissue culture plates
Procedure:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in tissue culture plates.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, macrophages will be adherent to the plate. Aspirate the medium and wash the cells gently with sterile PBS.
-
Add fresh, complete medium without PMA and allow the cells to rest for 24 hours before starting the experiment.
Treatment of Macrophages with NK-4
This protocol outlines the treatment of differentiated THP-1 macrophages with NK-4.
Materials:
-
Differentiated THP-1 macrophages
-
NK-4 compound
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium
Procedure:
-
Prepare a stock solution of NK-4 in DMSO.
-
Dilute the NK-4 stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 3, 5 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest NK-4 concentration.
-
Aspirate the medium from the differentiated macrophages and add the medium containing the different concentrations of NK-4 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 3 days) at 37°C in a 5% CO2 incubator.
Analysis of Macrophage Polarization
3.3.1. Immunostaining for Surface Markers
Materials:
-
Treated macrophages in chamber slides
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-CD38, anti-CD86, anti-CD206)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fix the treated cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 30 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize under a fluorescence microscope.
3.3.2. Cytokine Analysis (ELISA)
Materials:
-
Supernatants from treated macrophage cultures
-
ELISA kits for TNF-α and IL-10
Procedure:
-
Collect the culture supernatants after treatment.
-
If necessary, stimulate the cells with LPS (e.g., 100 ng/mL) for a few hours before collecting the supernatant to measure cytokine production in response to a pro-inflammatory stimulus.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentrations of TNF-α and IL-10.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways of NK-4 in Macrophages
Caption: Signaling pathways of NK-4 in macrophage polarization and phenotypic switching.
Experimental Workflow for Macrophage Treatment and Analysis
Caption: Workflow for treating macrophages with NK-4 and subsequent analysis.
References
Application Note: Western Blot Protocol for Detecting p-HDAC5 Inhibition by WH-4-025
Audience: Researchers, scientists, and drug development professionals.
Application: This document provides a detailed protocol for assessing the inhibitory effect of WH-4-025 on the phosphorylation of Histone Deacetylase 5 (HDAC5) using Western blotting.
Introduction: Histone Deacetylase 5 (HDAC5) is a class IIa HDAC that plays a critical role in transcriptional regulation and cellular differentiation. Unlike other HDACs, the catalytic activity and subcellular localization of class IIa HDACs are regulated by phosphorylation. Salt-inducible kinases (SIKs) are primary regulators that phosphorylate HDAC5.[1][2][3] This phosphorylation event leads to the binding of 14-3-3 chaperone proteins, which sequester HDAC5 in the cytoplasm, thereby inhibiting its nuclear deacetylase function.[1][2]
This compound is a potent inhibitor of the SIK family of kinases (SIK1, SIK2, SIK3). By inhibiting SIK activity, this compound is expected to decrease the phosphorylation of HDAC5. This prevents cytoplasmic sequestration and allows HDAC5 to translocate to the nucleus, where it can deacetylate target proteins and regulate gene expression.[4] This application note details a Western blot method to quantitatively measure the decrease in phosphorylated HDAC5 (p-HDAC5) in cells following treatment with this compound.
Signaling Pathway of SIK-Mediated HDAC5 Regulation
Experimental Workflow
Detailed Experimental Protocol
A. Materials and Reagents
-
Cell Line: Appropriate cell line expressing HDAC5 (e.g., C2C12 myoblasts, HEK293T, or relevant cancer cell lines).
-
Culture Medium: As recommended for the chosen cell line.
-
This compound SIK Inhibitor: (MCE, MedChemExpress; or other supplier). Prepare stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (e.g., 20 mM β-glycerophosphate, 50 mM NaF, and 1 mM Na3VO4).[5]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (e.g., 4-20% gradient gels), 4x Laemmli sample buffer.
-
Transfer Membrane: PVDF or nitrocellulose membrane (0.45 µm pore size).
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-HDAC5 (e.g., Ser498), recommended dilution 1:1000.
-
Rabbit anti-HDAC5 (Total), recommended dilution 1:1000.
-
Mouse anti-GAPDH or anti-β-actin (Loading Control), recommended dilution 1:5000.
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Cell Culture and Treatment
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Suggested concentrations for a dose-response experiment: 0 (vehicle control, DMSO), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM.
-
Aspirate the old medium and replace it with the medium containing this compound or vehicle.
-
Incubate for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C and 5% CO₂.
-
C. Protein Lysate Preparation
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add 100-150 µL of ice-cold supplemented Lysis Buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[5]
-
Carefully transfer the supernatant (total protein lysate) to a new tube, avoiding the pellet.
D. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain 25-30 µg of total protein.[6]
-
Add 4x Laemmli sample buffer to the calculated lysate volume and boil at 95°C for 5 minutes.
E. SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load 25-30 µg of each protein sample into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. For a protein of the size of HDAC5 (~120 kDa), a wet transfer at 100V for 90-120 minutes is recommended.
-
Blocking: After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-HDAC5, anti-total-HDAC5, or anti-loading control) in 5% BSA/TBST.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. Note: It is recommended to probe separate blots for p-HDAC5 and total HDAC5.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
Data Presentation and Analysis
The effect of this compound on HDAC5 phosphorylation should be quantified by densitometry. The signal intensity of the p-HDAC5 band is normalized to the signal of the total HDAC5 band to account for any variations in HDAC5 protein levels. This ratio is then normalized to the vehicle control.
Example Quantitative Data
The following table presents hypothetical data from a dose-response experiment to illustrate the expected outcome.
| This compound Conc. (µM) | Relative p-HDAC5 Intensity (Arbitrary Units) | Relative Total HDAC5 Intensity (Arbitrary Units) | Normalized Ratio (p-HDAC5 / Total HDAC5) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,230 | 15,500 | 0.98 | 1.00 |
| 0.1 | 12,150 | 15,350 | 0.79 | 0.81 |
| 0.5 | 8,500 | 15,600 | 0.54 | 0.55 |
| 1.0 | 4,600 | 15,400 | 0.30 | 0.31 |
| 5.0 | 1,550 | 15,550 | 0.10 | 0.10 |
| 10.0 | 1,490 | 15,200 | 0.10 | 0.10 |
Analysis: The data shows a dose-dependent decrease in the phosphorylation of HDAC5 upon treatment with this compound, with a significant reduction observed at concentrations of 1.0 µM and higher. This result is consistent with the inhibitory action of this compound on SIKs.
References
- 1. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Salt-inducible kinase induces cytoplasmic histone deacetylase 4 to promote vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of HDAC5 by SIK1 in AICAR-treated C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTHrP targets Salt-inducible kinases, HDAC4 and HDAC5 to repress chondrocyte hypertrophy in the growth plate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immunoprecipitation of SIK Proteins with WH-4-025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that play crucial roles in a multitude of physiological processes.[1][2][3] As members of the AMP-activated protein kinase (AMPK) family, SIKs are key regulators of signal transduction pathways, influencing metabolism, inflammation, and cellular responses to hormonal signals.[3][4][5] The activity of SIKs is modulated by upstream kinases such as Liver Kinase B1 (LKB1), which is responsible for their activation.[2][4] Dysregulation of SIK signaling has been implicated in various diseases, making them attractive targets for therapeutic intervention.[6]
WH-4-025 is a known inhibitor of Salt-Inducible Kinases.[5][7][8][9] While traditionally, immunoprecipitation relies on the high specificity of antibodies to isolate a protein of interest, the principles of affinity purification can be extended to small molecule inhibitors that exhibit high affinity and selectivity for their target proteins. This document provides a detailed protocol for the use of this compound in a pull-down assay, a method analogous to immunoprecipitation, for the enrichment of SIK proteins from cellular lysates. This technique is valuable for studying SIK protein interactions, downstream targets, and the efficacy of this compound as a specific SIK-targeting compound.
SIK Signaling Pathway
SIK proteins are central nodes in signaling cascades that translate extracellular signals into transcriptional and metabolic responses. A primary mechanism of SIK regulation involves their phosphorylation by LKB1, which is essential for their kinase activity.[2][4] SIKs, in turn, phosphorylate and regulate the activity of several downstream targets, most notably the Class IIa histone deacetylases (HDACs) and the CREB-regulated transcription coactivators (CRTCs).[1][5] By phosphorylating these substrates, SIKs promote their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby inhibiting their nuclear functions.[4]
The signaling pathway is also modulated by cyclic AMP (cAMP) levels. Increased cAMP activates Protein Kinase A (PKA), which can then phosphorylate and inhibit SIK activity.[2][3][4] This inhibition alleviates the SIK-mediated suppression of CRTCs and HDACs, allowing their translocation to the nucleus to co-activate transcription factors like CREB (cAMP response element-binding protein).
Quantitative Data
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [10][11] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [3][4] |
| YKL-05-099 | ~10 | 40 | ~30 | [6] |
| YKL-06-061 | 6.56 | 1.77 | 20.5 | [6] |
| YKL-06-062 | 2.12 | 1.40 | 2.86 | [6] |
| ARN-3236 | 21.63 | <1 | 6.63 | [6] |
Experimental Protocols
Affinity-Based Pull-Down of SIK Proteins using this compound
This protocol describes the use of this compound, immobilized on a solid support, to selectively capture and enrich SIK proteins from cell lysates. This method is based on the principles of affinity chromatography, where the inhibitor acts as the "bait" to pull down its target protein "prey".
-
This compound (MedChemExpress, Cat. No. HY-138001 or equivalent)
-
Affinity beads with a functional group suitable for small molecule immobilization (e.g., NHS-activated sepharose beads, AminoLink Plus Coupling Resin)
-
Cell line known to express SIK proteins (e.g., HEK293T, adipocytes, macrophages)
-
Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails)
-
Wash Buffer (e.g., Lysis buffer with a lower concentration of detergent or higher salt concentration to minimize non-specific binding)
-
Elution Buffer (e.g., 2X Laemmli sample buffer for SDS-PAGE, or a competitive elution buffer containing a high concentration of free this compound, or a pH shift elution buffer)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Reagents for protein concentration determination (e.g., BCA assay kit)
-
Antibodies for Western blot analysis (e.g., anti-SIK1, anti-SIK2, anti-SIK3)
Part 1: Preparation of this compound Affinity Matrix
Note: This is a generalized protocol. The specific chemistry for immobilizing this compound will depend on the functional groups on the compound and the chosen affinity beads. Covalent attachment is recommended to prevent leaching of the inhibitor.
-
Solubilize this compound: Prepare a concentrated stock solution of this compound in DMSO.
-
Couple this compound to Beads: Follow the manufacturer's instructions for the chosen activated beads to covalently couple this compound. This typically involves incubating the solubilized compound with the beads in an appropriate coupling buffer.
-
Block Unreacted Sites: After coupling, block any remaining active sites on the beads according to the manufacturer's protocol to prevent non-specific protein binding.
-
Wash and Store: Wash the beads extensively to remove any non-covalently bound this compound. Resuspend the prepared affinity matrix in a storage buffer (e.g., PBS with a preservative) and store at 4°C.
Part 2: Cell Lysate Preparation
-
Cell Culture: Grow the chosen cell line to 80-90% confluency.
-
Harvest and Wash: Harvest the cells and wash them twice with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine Protein Concentration: Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a BCA assay. Adjust the concentration to 1-2 mg/mL with Lysis Buffer.
Part 3: Affinity Pull-Down
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with unconjugated beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Incubation with this compound Beads: Add the prepared this compound affinity matrix to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 minute). Carefully remove the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for a few minutes, and then pellet.
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins using one of the following methods:
-
Denaturing Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins ready for SDS-PAGE.
-
Competitive Elution: Incubate the beads with an elution buffer containing a high concentration of free this compound to displace the bound SIK proteins.
-
pH Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) to disrupt the protein-inhibitor interaction. Neutralize the eluate immediately with a high pH buffer.
-
Part 4: Downstream Analysis
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against SIK1, SIK2, or SIK3 to confirm the presence of the target proteins.
-
Mass Spectrometry: For identification of interacting partners, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry analysis.
Conclusion
The use of the SIK inhibitor this compound in an affinity-based pull-down assay provides a powerful tool for the specific enrichment and study of SIK proteins. This approach complements traditional immunoprecipitation and can be instrumental in elucidating the composition of SIK-containing protein complexes, identifying novel interacting partners, and validating the engagement of this compound with its intended targets in a cellular context. The successful application of this protocol will contribute to a deeper understanding of SIK biology and aid in the development of novel therapeutics targeting this important kinase family.
References
- 1. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 11. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of WH-4-025 in Mice
These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of the Salt-inducible kinase (SIK) inhibitor, WH-4-025, to mice for in vivo research applications. The information is intended for researchers, scientists, and drug development professionals.
Chemical Properties of this compound
This compound is an inhibitor of Salt-inducible kinases (SIKs)[1][2][3][4]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1876463-35-2 | [1][3][4] |
| Molecular Formula | C39H38F3N7O5 | [1][3][4] |
| Molecular Weight | 741.76 g/mol | [1][3] |
| Appearance | White solid | [3] |
| Solubility | DMSO: 125 mg/mL (with sonication) | [1][3][5] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | [1][2] |
Preparation of this compound for Intraperitoneal Injection
Due to its poor solubility in aqueous solutions, this compound requires a specific vehicle for in vivo administration. Below are two established protocols for preparing this compound for intraperitoneal injection in mice. The choice of protocol may depend on the desired final concentration and whether a clear solution or a suspension is acceptable for the specific experimental design.
Note: To aid dissolution, it is recommended to warm the solution to 37°C and use an ultrasonic bath[1]. For in vivo experiments, it is best to prepare the working solution freshly on the day of use[2].
Protocol 1: Clear Solution Formulation
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL[2].
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection vehicle, a 20.8 mg/mL stock solution in DMSO is required[2].
-
Sequentially add the co-solvents. For 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly[2].
-
Add Tween-80. To the mixture from the previous step, add 50 µL of Tween-80 and mix until a homogenous solution is formed[2].
-
Add Saline. Finally, add 450 µL of saline to the mixture to reach the final volume of 1 mL and mix thoroughly[2].
-
Visually inspect the solution to ensure it is clear and free of precipitation before administration.
Protocol 2: Suspended Solution Formulation
This protocol results in a suspended solution with a concentration of 2.08 mg/mL and is suitable for both oral and intraperitoneal administration[2].
Vehicle Composition:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Procedure:
-
Prepare a 20% SBE-β-CD in Saline solution. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week[2].
-
Prepare a stock solution of this compound in DMSO. As in the previous protocol, a 20.8 mg/mL stock solution is a convenient starting point[2].
-
Combine the components. For 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution[2].
-
Mix thoroughly. Ensure the suspension is homogenous before administration. Sonication may be used to aid in creating a uniform suspension[2].
Intraperitoneal Injection Protocol in Mice
The following is a general protocol for the intraperitoneal injection of this compound in mice. It is essential to adhere to institutional guidelines for animal care and use.
Materials:
-
Prepared this compound solution
-
Sterile syringes (appropriately sized for the injection volume)
-
Sterile needles (25-27 gauge is recommended for mice)[6]
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint: Properly restrain the mouse. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection[6].
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the bladder, cecum, or other internal organs[6]. The injection angle should be approximately 30-40 degrees to the horizontal plane[6].
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into the identified injection site. The depth of insertion will depend on the size of the mouse, but the entire bevel should be within the abdominal cavity[6].
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, reposition the needle.
-
Injection: Once confident of correct needle placement, depress the plunger to administer the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
Recommended Dosing Volume:
The maximum recommended volume for intraperitoneal injections in mice is less than 10 mL/kg of body weight[6]. For a 25-gram mouse, the maximum injection volume would be 0.25 mL[6].
Visualizations
Caption: Workflow for preparing this compound solutions for injection.
Caption: Inhibition of the SIK signaling pathway by this compound.
References
Troubleshooting & Optimization
troubleshooting WH-4-025 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Salt-inducible kinase (SIK) inhibitor, WH-4-025.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, providing step-by-step guidance to resolve them.
Question: My this compound is not dissolving properly in my aqueous buffer for in vitro experiments. What should I do?
Answer:
Issues with aqueous solubility are common for many small molecule kinase inhibitors. Here is a systematic approach to troubleshoot this problem:
-
Ensure Proper Stock Solution Preparation:
-
This compound is highly soluble in DMSO (up to 125 mg/mL).[1][2][3] Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Note that this compound is hygroscopic, and the presence of water in DMSO can significantly impact solubility.[2] Always use freshly opened or properly stored anhydrous DMSO.
-
To aid dissolution in DMSO, ultrasonic treatment is recommended.[1][3] Gentle warming to 37°C can also be beneficial.[1]
-
-
Optimize Dilution into Aqueous Buffer:
-
Precipitation upon dilution: Rapidly adding a DMSO stock to an aqueous buffer can cause the compound to precipitate out of solution. This is a common issue when the final DMSO concentration is too low to maintain solubility.
-
Recommended Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. However, you may need to empirically determine the highest non-toxic DMSO concentration for your specific cell line.
-
Dilution Technique: Add the DMSO stock to your aqueous buffer drop-wise while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.
-
-
Consider Co-solvents for In Vivo Formulations:
-
For in vivo studies, a common formulation to improve the solubility of this compound is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to achieve a clear solution of at least 2.08 mg/mL.[2]
-
Workflow for Troubleshooting Aqueous Solubility
Caption: A flowchart for troubleshooting this compound aqueous solubility issues.
Question: I am observing a loss of this compound activity in my multi-day cell culture experiment. Could this be a stability issue?
Answer:
Yes, a gradual loss of activity over time can indicate compound instability in the experimental medium. Here’s how to investigate and mitigate this:
-
Review Storage Conditions:
-
Stock Solutions: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.
-
Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment.[2] Do not store this compound in aqueous buffers for extended periods unless stability has been confirmed.
-
-
Assess Stability in Culture Medium:
-
The stability of this compound in cell culture medium at 37°C over several days has not been widely reported. Components in the medium, such as serum proteins, and the physiological pH and temperature can contribute to degradation.
-
Recommendation: To maintain a consistent effective concentration in long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
-
Potential for Non-specific Binding:
-
Poorly soluble compounds can sometimes adsorb to plasticware, reducing the effective concentration in the medium. Using low-adsorption plates and tubes can help minimize this effect.
-
Logical Tree for Stability Troubleshooting
Caption: Troubleshooting logic for loss of this compound activity in experiments.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an inhibitor of Salt-inducible kinases (SIKs).[1][2][3] SIKs (isoforms SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family.[4][5] They are key regulators of various physiological processes, including metabolism, inflammation, and cell division.[6] SIKs phosphorylate and regulate the activity of downstream targets, most notably the CREB-regulated transcriptional co-activators (CRTCs) and Class IIa histone deacetylases (HDACs).[5][7] By inhibiting SIKs, this compound can prevent the phosphorylation of these targets, leading to changes in gene expression.
SIK Signaling Pathway
Caption: Simplified signaling pathway of Salt-inducible kinases (SIKs).
What are the recommended storage conditions for this compound?
A summary of storage conditions is provided in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| 4°C | 2 years[3] | |
| DMSO Stock Solution | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
What are the key physicochemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₃₉H₃₈F₃N₇O₅ | [1] |
| Molecular Weight | 741.76 g/mol | [1] |
| CAS Number | 1876463-35-2 | [1] |
| Solubility in DMSO | 125 mg/mL (168.52 mM) | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is adapted for determining the kinetic solubility of this compound in an aqueous buffer, which is relevant for early-stage in vitro screening.
Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution using sonication.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Dilution into Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the clear-bottom 96-well plate.
-
Compound Addition: Using a multichannel pipette, transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Cover the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering at a suitable wavelength. An increase in scattering indicates precipitation.
-
UV Absorbance: Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the λmax of this compound. Compare the absorbance to a standard curve prepared in a DMSO/PBS mixture to determine the concentration of the dissolved compound.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 2: Chemical Stability Assay
This protocol can be used to assess the stability of this compound in different aqueous solutions over time.
Objective: To determine the degradation rate of this compound in aqueous buffers at different pH values.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers: e.g., pH 5.0 (acetate buffer), pH 7.4 (PBS), pH 9.0 (borate buffer)
-
HPLC-UV or LC-MS/MS system
-
Incubator set to 37°C
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution into each of the aqueous buffers to a final concentration of 10 µM. The final DMSO concentration should be low (e.g., ≤0.1%) to minimize its effect on stability.
-
Incubation: Aliquot the working solutions into multiple vials for each time point and incubate at 37°C.
-
Time Points: Collect samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: At each time point, stop the degradation by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate proteins if present and stabilize the compound. Store samples at -80°C until analysis.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS/MS. Quantify the peak area of the parent this compound compound at each time point.
-
Data Analysis: Plot the percentage of this compound remaining versus time. From this plot, you can determine the half-life (t½) of the compound under each condition.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of WH-4-025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of the Salt-inducible kinase (SIK) inhibitor, WH-4-025, on the non-receptor tyrosine kinases Lck and Src.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is primarily known as a Salt-inducible kinase (SIK) inhibitor[1][2][3]. SIKs are a family of serine/threonine kinases that play a role in regulating various physiological processes.
Q2: Is there evidence of this compound directly inhibiting Lck and Src?
Currently, there is a lack of direct, publicly available kinase profiling data specifically for this compound against Lck and Src. However, a structurally related compound, WH-4-023 , has been identified as a potent dual inhibitor of both Lck and Src kinases. This suggests a potential for this compound to exhibit similar off-target activities due to structural similarities.
Q3: What is the reported activity of the related compound, WH-4-023, on Lck and Src?
WH-4-023 has been shown to be a potent inhibitor of both Lck and Src with low nanomolar efficacy. The reported IC50 values for WH-4-023 are summarized in the table below.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of the related compound WH-4-023 against Lck and Src. This data can be used as a reference point when designing experiments to evaluate the potential off-target effects of this compound.
| Compound | Target Kinase | IC50 (nM) | Reference |
| WH-4-023 | Lck | ~2 | [4][5][6][7] |
| WH-4-023 | Src | ~6 | [4][5][6][7] |
| WH-4-023 | Src-YEEI alone | 19 | [8] |
| WH-4-023 | Src-YEEI:pFAK complex | 25 | [8] |
Troubleshooting Guides
This section provides guidance for common issues encountered when assessing the off-target effects of this compound on Lck and Src.
Issue 1: No significant inhibition of Lck or Src observed in an in vitro kinase assay.
-
Possible Cause 1: Inappropriate Assay Conditions.
-
Troubleshooting:
-
Ensure the ATP concentration in your assay is at or near the Km for Lck and Src. High ATP concentrations can outcompete ATP-competitive inhibitors.
-
Verify the purity and activity of your recombinant Lck and Src enzymes.
-
Confirm the optimal buffer conditions (pH, salt concentration, and necessary co-factors) for your specific enzymes.
-
-
-
Possible Cause 2: Compound Solubility Issues.
-
Troubleshooting:
-
Confirm the solubility of this compound in your assay buffer. The compound is reported to be soluble in DMSO[2]. Ensure the final DMSO concentration is compatible with your assay and does not exceed 1%.
-
Visually inspect for any precipitation of the compound in the assay wells.
-
-
Issue 2: Inconsistent results between biochemical and cellular assays.
-
Possible Cause 1: Cell Permeability.
-
Troubleshooting:
-
This compound may have poor cell membrane permeability. Consider using a cell-based assay that does not require cell lysis, such as a NanoBRET target engagement assay, if available.
-
If using a lysis-based assay, ensure complete cell lysis to allow the compound to access the intracellular kinases.
-
-
-
Possible Cause 2: Cellular ATP Concentration.
-
Troubleshooting:
-
Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the micromolar concentrations often used in biochemical assays. This can lead to a rightward shift in the IC50 value in cellular assays. Consider this when comparing data.
-
-
-
Possible Cause 3: Involvement of Other Cellular Factors.
-
Troubleshooting:
-
In a cellular context, Lck and Src are part of larger signaling complexes. Their activity and accessibility to inhibitors can be influenced by protein-protein interactions.
-
-
Issue 3: Unexpected cellular phenotype upon treatment with this compound.
-
Possible Cause 1: Inhibition of the primary SIK targets.
-
Troubleshooting:
-
The observed phenotype might be a direct consequence of SIK inhibition. Design experiments to specifically assess the contribution of SIK inhibition to the observed cellular response.
-
-
-
Possible Cause 2: Off-target effects on Lck, Src, or other kinases.
-
Troubleshooting:
-
If you suspect Lck or Src inhibition, analyze the phosphorylation status of their known downstream substrates via Western blot. A decrease in phosphorylation of these substrates would support off-target activity.
-
Consider performing a broader kinase screen to identify other potential off-target kinases of this compound.
-
-
Experimental Protocols
Below are detailed methodologies for key experiments to assess the potential off-target effects of this compound on Lck and Src.
In Vitro Lck/Src Kinase Inhibition Assay (Biochemical)
This protocol is adapted from established methods for assessing Src family kinase inhibitors.
Objective: To determine the IC50 value of this compound for Lck and Src kinases in a cell-free system.
Materials:
-
Recombinant human Lck and Src kinase (active)
-
Biotinylated peptide substrate (e.g., for Lck: Biotin-poly-Glu-Tyr; for Src: Biotin-c-Src substrate peptide)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Assay plates (e.g., 384-well low-volume white plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a TR-FRET based detection system)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the recombinant Lck or Src kinase to the wells.
-
Add the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions for your chosen detection reagent.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Cellular Assay for Lck and Src Inhibition (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of Lck and Src and their downstream targets in a cellular context.
Materials:
-
A suitable cell line expressing Lck and Src (e.g., Jurkat cells for Lck, various cancer cell lines for Src)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies for Jurkat cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-Src (Tyr416), anti-Src, and antibodies for downstream targets (e.g., anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agent to activate the Lck or Src signaling pathway (if necessary).
-
After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Lck Signaling Pathway in T-Cell Activation
Caption: Potential off-target inhibition of the Lck signaling pathway by this compound.
Src Signaling in Focal Adhesion
Caption: Potential off-target inhibition of the Src signaling pathway by this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow for investigating the potential off-target effects of this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Discovery Strategy for Selective Inhibitors of c-Src in Complex with the Focal Adhesion Kinase SH3/SH2-binding Region - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing WH-4-025 Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing WH-4-025 induced cytotoxicity in cell lines.
FAQs
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs).[1] SIKs, which include SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family and are involved in regulating various cellular processes. The primary mechanism of this compound is to block the catalytic activity of SIKs, which can impact downstream signaling pathways.
2. Why am I observing high levels of cell death after treating my cells with this compound?
This compound, as a SIK inhibitor, can induce cytotoxicity, particularly in cancer cell lines. This is often due to the on-target inhibition of the SIK signaling pathway, which can play a pro-survival role in some contexts. Specifically, SIK3 has been shown to protect tumor cells from apoptosis by promoting TNF-induced NF-κB activation.[2] By inhibiting SIKs, this compound can disrupt this survival pathway, leading to increased cell death.
3. What are the typical working concentrations for this compound?
4. How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent such as DMSO.[1] The stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.[1]
5. What are the potential off-target effects of this compound?
While this compound is designed to be a selective SIK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects. This can include using a structurally distinct SIK inhibitor or performing rescue experiments.
Troubleshooting Guides
Problem 1: Excessive Cytotoxicity Observed at Expected Working Concentrations
Question: I am observing massive cell death even at low concentrations of this compound. How can I reduce this cytotoxicity to study other cellular effects?
Answer:
-
Confirm On-Target Effect: First, verify that the observed cytotoxicity is due to the inhibition of the SIK pathway. You can perform a rescue experiment by overexpressing a drug-resistant SIK mutant or by modulating downstream effectors of the SIK pathway.
-
Optimize Concentration and Treatment Duration: Perform a detailed dose-response and time-course experiment to identify a concentration and duration that minimizes cytotoxicity while still achieving the desired level of SIK inhibition.
-
Modulate the NF-κB Pathway: Since SIK inhibition can lead to reduced NF-κB activity and subsequent apoptosis, you can try to rescue the cells by stimulating the NF-κB pathway.[2] This can be achieved by co-treatment with a low dose of an NF-κB activator like TNF-α. However, be cautious as this could interfere with your experimental outcomes.
-
Use a Caspase Inhibitor: If apoptosis is the primary mode of cell death, co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, may reduce cytotoxicity. This will help determine if the observed effects are upstream or downstream of caspase activation.
Problem 2: Inconsistent Results Between Experiments
Question: My results with this compound are not reproducible. What could be the cause?
Answer:
-
Inhibitor Stability: Ensure the stability of your this compound stock solution. Avoid repeated freeze-thaw cycles and protect the stock solution from light. Prepare fresh dilutions from the stock for each experiment.
-
Cell Health and Density: Ensure that your cells are healthy and at a consistent density for each experiment. Stressed or overly confluent cells can respond differently to drug treatment.
-
Assay Variability: The variability might be inherent to the assay being used. Ensure that your assay is optimized and that you are using appropriate controls in every experiment. For kinase inhibitor studies, it is crucial to maintain a consistent ATP concentration in in vitro kinase assays, as this can affect the IC50 values of ATP-competitive inhibitors.[3]
Problem 3: Distinguishing Between Apoptosis and Necrosis
Question: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?
Answer:
To differentiate between apoptosis and necrosis, you can use a combination of assays:
-
Annexin V and Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase Activity Assays: Apoptosis is a caspase-dependent process. You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits. An increase in caspase activity is a strong indicator of apoptosis.
Data Presentation
As specific IC50 values for this compound are not publicly available, the following table provides representative IC50 values for other selective SIK inhibitors to offer a general reference for expected potency.
| SIK Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Cell Line(s) Tested | Reference |
| HG-9-91-01 | 0.9 | 6.6 | 9.6 | Not specified | [4] |
| YKL-05-099 | ~10 | 40 | ~30 | AML cell lines | |
| ARN-3236 | 21.63 | <1 | 6.63 | TNBC cell lines | [5] |
Note: The potency of this compound may differ from these compounds. It is essential to perform a dose-response curve for your specific cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol outlines the steps for detecting apoptosis using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentration of this compound for the appropriate duration. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6][7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay (Fluorometric)
This protocol describes a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound and control cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-AMC)
-
96-well black-walled plate
-
Fluorometric microplate reader
Procedure:
-
Induce apoptosis in your cells with this compound.
-
Lyse the cells using the provided cell lysis buffer.[8]
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black-walled plate, add an equal amount of protein from each lysate.
-
Add the reaction buffer containing the caspase-3 substrate (Ac-DEVD-AMC) to each well.[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]
-
The fluorescence intensity is proportional to the caspase-3 activity.
Western Blot for NF-κB Pathway Proteins
This protocol provides a general workflow for analyzing the activation of the NF-κB pathway.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: SIK signaling pathway and the effect of this compound.
Caption: Workflow for troubleshooting this compound induced cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Salt-inducible kinase 3 protects tumor cells from cytotoxic T-cell attack by promoting TNF-induced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt-inducible kinase 3 protects tumor cells from cytotoxic T-cell attack by promoting TNF-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIK2 Restricts Autophagic Flux To Support Triple-Negative Breast Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: WH-4-025 Experimental Variability
Welcome to the technical support center for WH-4-025, a potent Salt-Inducible Kinase (SIK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help minimize experimental variability and troubleshoot common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Salt-Inducible Kinases (SIKs). SIKs are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family.[1][2] SIKs play a crucial role in regulating various physiological processes by phosphorylating and thereby inactivating transcriptional co-activators such as CREB-Regulated Transcription Co-activators (CRTCs) and Class IIa Histone Deacetylases (HDACs). By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets, leading to their nuclear translocation and the activation of target gene expression.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Avoid repeated freeze-thaw cycles.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: Solubility can be a source of variability. For in vitro experiments, dissolve this compound in DMSO to prepare a concentrated stock solution.[4] For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as saline with PEG300 and Tween-80, or corn oil.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3] If precipitation occurs, gentle warming and sonication can aid dissolution.[3]
Troubleshooting Guides
Issue 1: High Variability in Cellular Assay Results
Possible Cause 1: Inconsistent Compound Concentration
-
Solution: Ensure accurate and consistent preparation of this compound working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment to avoid degradation.
Possible Cause 2: Cell Health and Density
-
Solution: Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Seed cells at a consistent density for each experiment, as variations in cell number can significantly impact the final readout. Perform cell viability assays to ensure the observed effects are not due to cytotoxicity at the tested concentrations.
Possible Cause 3: Assay Timing
-
Solution: The kinetics of SIK inhibition and downstream signaling events can influence results. Optimize the incubation time with this compound. For signaling pathway studies (e.g., phosphorylation events), shorter incubation times may be necessary. For gene expression or functional readouts, longer incubation times might be required.
Issue 2: Inconsistent Kinase Assay Results
Possible Cause 1: ATP Concentration
-
Solution: As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound will be affected by the ATP concentration in your kinase assay. Use a consistent ATP concentration across all experiments, ideally at or near the Km for the specific SIK isoform being tested.
Possible Cause 2: Enzyme Purity and Activity
-
Solution: Use a highly purified and active recombinant SIK enzyme. The source and batch of the enzyme can be a significant source of variability. Validate the activity of each new batch of enzyme before use in inhibitor screening.
Possible Cause 3: Substrate Concentration
-
Solution: Ensure the substrate concentration is below its Km value to maintain Michaelis-Menten kinetics and obtain accurate IC50 values.
Issue 3: Off-Target Effects
Possible Cause: While designed to be a SIK inhibitor, like many kinase inhibitors, this compound may inhibit other kinases, especially at higher concentrations. This can lead to confounding experimental results.
-
Solution 1: Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your experimental system to minimize the risk of off-target activity.
-
Solution 2: Use Structurally Unrelated SIK Inhibitors: To confirm that the observed phenotype is due to SIK inhibition, use a structurally distinct SIK inhibitor as a control. If both compounds produce the same effect, it is more likely to be an on-target effect.
Data Presentation
Potency of Common SIK Inhibitors (IC50, nM)
| Compound | SIK1 | SIK2 | SIK3 |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 |
| YKL-05-099 | ~10 | 40 | ~30 |
| MRT199665 | 110 | 12 | 43 |
Note: Data for this compound is not publicly available. The data presented here for other SIK inhibitors is for illustrative purposes.[1][2][5][6][7][8][9][10][11][12][13][14][15][16]
Example Kinase Selectivity Profile (Percent Inhibition at 1 µM)
| Kinase | HG-9-91-01 | YKL-05-099 |
| SIK1 | >99% | >95% |
| SIK2 | >99% | >95% |
| SIK3 | >99% | >95% |
| SRC | High | Moderate |
| LCK | High | Moderate |
| BTK | High | Low |
| AMPK | <10% | <10% |
Note: This table is a generalized representation based on available information for these compounds and is intended to illustrate the concept of a selectivity profile.[2][3][4][11]
Experimental Protocols & Visualizations
SIK Signaling Pathway
The diagram below illustrates the canonical SIK signaling pathway. Extracellular signals can lead to the activation of LKB1, which in turn phosphorylates and activates SIKs. Activated SIKs then phosphorylate CRTCs and Class IIa HDACs, leading to their sequestration in the cytoplasm. This compound inhibits SIKs, preventing this phosphorylation and allowing CRTCs and HDACs to translocate to the nucleus and activate gene transcription.
Caption: SIK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This workflow outlines the steps to confirm that this compound directly binds to SIK proteins in a cellular context.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Troubleshooting Logic: Low Signal in Western Blot for Phospho-Substrate
This diagram provides a logical troubleshooting guide for low or no signal when performing a western blot for a phosphorylated SIK substrate after treatment with this compound.
Caption: Troubleshooting low phospho-protein signal in Western blots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. apexbt.com [apexbt.com]
- 9. abmole.com [abmole.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. YKL-05-099 - MedChem Express [bioscience.co.uk]
- 16. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
WH-4-025 not inhibiting SIK activity what to do
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering a lack of SIK (Salt-Inducible Kinase) inhibition when using the inhibitor WH-4-025.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound identified as a Salt-Inducible Kinase (SIK) inhibitor[1][2][3]. It is used in research settings to study the biological roles of the SIK enzyme family.
Q2: What are Salt-Inducible Kinases (SIKs)?
Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family[4][5][6]. They are key regulators of various physiological processes, including inflammation, metabolism, and circadian rhythms[5][7][8]. While SIK1 expression can be regulated by stimuli like high salt intake or various signaling pathways, SIK2 and SIK3 are often constitutively expressed in many tissues[6][9].
Q3: What is the downstream mechanism of action for SIKs?
Under basal conditions, SIKs are constitutively active and phosphorylate several key downstream targets, most notably the CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs)[8][10][11]. This phosphorylation event causes CRTCs and HDACs to be sequestered in the cytoplasm through binding with 14-3-3 proteins, preventing them from entering the nucleus and regulating gene expression[10][11]. Inhibition of SIK activity allows CRTCs and HDACs to be dephosphorylated, translocate to the nucleus, and modulate transcription[8][10].
Q4: How is SIK activity regulated?
The primary activator of all SIK isoforms is the upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates a key residue in the SIK activation loop, an event essential for their catalytic activity[4][8][12]. Conversely, SIK activity can be inhibited by signaling pathways that increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates SIKs, leading to their inactivation and the subsequent release of their downstream targets (CRTCs and HDACs) to the nucleus[9][10][11].
SIK Signaling Pathway
Caption: The SIK signaling pathway is activated by LKB1 and inhibited by PKA.
Troubleshooting Guide: this compound Inactivity
If you are observing that this compound is not inhibiting SIK activity in your experiments, follow this step-by-step guide to diagnose the potential issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound inactivity.
Step 1: Verify Compound Integrity and Handling
Issues with the inhibitor itself are a common source of experimental failure. Ensure your compound is viable and handled correctly.
-
Solubility and Storage: this compound is soluble in DMSO[2]. Stock solutions should be stored properly to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots[2].
-
Compound Degradation: Confirm the age and storage conditions of your compound. If in doubt, obtain a fresh batch of the inhibitor.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Target | Salt-inducible Kinase (SIK) | [1][6] |
| Molecular Formula | C₃₉H₃₈F₃N₇O₅ | [1] |
| Molecular Weight | 741.76 g/mol | [2] |
| CAS Number | 1876463-35-2 | [2] |
| Solubility | DMSO: 125 mg/mL (168.52 mM) | [2][3] |
| Stock Solution Storage | -80°C (up to 6 months); -20°C (up to 1 month) | [1][2] |
Step 2: Review Experimental Context (In Vitro vs. Cellular)
The efficacy of a kinase inhibitor can differ significantly between a purified, cell-free system (in vitro) and a live-cell environment (cellular)[13].
-
In Vitro Failure, Cellular Success: An inhibitor might fail in an in vitro kinase assay but work in cells. This can happen if the in vitro assay conditions (e.g., high ATP concentration) are not optimal for the inhibitor, which often competes with ATP for the kinase's binding site[14][15].
-
Cellular Failure, In Vitro Success: An inhibitor potent against a purified kinase may fail in a cellular assay due to poor cell permeability, rapid metabolism, or active efflux from the cell. The presence of serum in cell culture media can also sometimes interfere with compound activity[15].
Identify which type of experiment is failing and proceed to the relevant troubleshooting section below.
Step 3: Troubleshoot the In Vitro Kinase Assay
In vitro kinase assays measure the direct activity of a purified SIK enzyme on a substrate. Their accuracy depends on carefully controlled conditions[14].
Key Considerations:
-
ATP Concentration: Most kinase inhibitors are ATP-competitive. A high concentration of ATP in the assay will make it harder for the inhibitor to bind, leading to a higher apparent IC₅₀ value. It is often recommended to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase isoform[14].
-
Enzyme Concentration and Linearity: Ensure the kinase reaction is in the "initial velocity region," where product formation is linear over time. Using too much enzyme can deplete the substrate or ATP too quickly, leading to non-linear kinetics and inaccurate inhibition measurements[14].
-
Substrate Choice: Use a validated SIK substrate. The AMARA peptide is a known substrate for SIK and the broader AMPK family and can be used in these assays[6].
-
Buffer Components: Ensure buffer components (e.g., DTT, MgCl₂) are at optimal concentrations and that the DMSO concentration from the inhibitor stock does not exceed 1-2%, as higher levels can inhibit enzyme activity.
Protocol: Basic In Vitro SIK Inhibition Assay
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, and 0.1% Brij-35.
-
Set Up Reactions: In a 96-well plate, add the SIK enzyme (e.g., recombinant SIK2) and the specific substrate (e.g., AMARA peptide).
-
Add Inhibitor: Add serial dilutions of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control (vehicle). Pre-incubate the enzyme and inhibitor for 10-20 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]-ATP (or using an ADP-Glo™ or similar non-radioactive format).
-
Incubate: Allow the reaction to proceed at 30°C for a specified time, ensuring it remains within the linear range.
-
Stop and Detect: Terminate the reaction (e.g., by adding phosphoric acid for radiolabeling assays) and measure substrate phosphorylation. For radiolabeling, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity. For luminescence-based assays, follow the manufacturer's protocol to measure ADP production.
-
Analyze Data: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.
Table 2: In Vitro Assay Troubleshooting Checklist
| Checkpoint | Potential Issue | Recommended Action |
| ATP Concentration | Too high, outcompeting the inhibitor. | Titrate ATP concentration; aim for Kₘ value. |
| Enzyme Activity | Reaction is not in the linear range. | Perform an enzyme titration and time-course experiment to find optimal conditions. |
| Substrate | Substrate is not specific or is suboptimal. | Confirm the use of a validated SIK substrate like AMARA peptide. |
| Controls | Missing or improper controls. | Always include a no-enzyme control (background) and a DMSO-only control (max activity). |
| Inhibitor Dilution | Inaccurate serial dilutions. | Double-check calculations and pipetting for the dilution series. |
Step 4: Troubleshoot the Cellular Assay
Cellular assays assess the inhibitor's effect within a biological system. The most common readout for SIK inhibition is the downstream consequence on its targets, CRTCs and HDACs.
Key Readouts for SIK Inhibition in Cells:
-
Decreased Substrate Phosphorylation: Successful SIK inhibition will lead to reduced phosphorylation of its direct substrates, such as CRTC2, CRTC3, or Class IIa HDACs (e.g., HDAC4, HDAC5)[10][11]. This is often the most direct and reliable cellular readout.
-
Nuclear Translocation of Substrates: Upon dephosphorylation, CRTCs and HDACs move from the cytoplasm to the nucleus[10]. This change in subcellular localization can be visualized with immunofluorescence.
-
Changes in Target Gene Expression: Nuclear translocation of CRTCs can increase the expression of CREB-dependent genes. For example, in immune cells, SIK inhibition can boost the production of the anti-inflammatory cytokine IL-10[9][10].
Protocol: Western Blot for SIK Substrate Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, macrophages) and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-6 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a SIK substrate (e.g., anti-phospho-HDAC4 (Ser246) or anti-phospho-CRTC2 (Ser171)). Also, probe a separate blot or strip and re-probe the same blot for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A successful inhibition should show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.
Step 5: Consider Alternative Explanations
If you have validated your compound and experimental protocols but still see no effect, consider these possibilities:
-
Cell Line Specificity: The expression levels of SIK isoforms (SIK1, SIK2, SIK3) can vary significantly between cell types[9]. Your chosen cell line may not express the specific SIK isoform targeted by this compound, or SIK activity may not be critical for the pathway you are studying in that context.
-
Redundancy: The three SIK isoforms can have overlapping functions. Inhibition of one isoform might be compensated for by the others.
-
Off-Target Effects: While this compound is a SIK inhibitor, like most kinase inhibitors, it may have off-target activities that could complicate the interpretation of your results in a complex cellular system[16][17]. Consider using another structurally different SIK inhibitor to confirm your findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Technical Support Center: Troubleshooting Poor Cell Viability with WH-4-025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability after treatment with the Salt-inducible kinase (SIK) inhibitor, WH-4-025.
Troubleshooting Guide
Poor cell viability following treatment with this compound can arise from various factors, ranging from suboptimal experimental conditions to the inherent cytotoxic effects of the compound. This guide provides a systematic approach to identify and address common issues.
Problem 1: Excessive Cell Death at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | - Verify the final concentration of this compound in your assay. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. - Consult the literature for reported effective concentrations of other SIK inhibitors in similar cell lines (see Table 1). |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. - Run a solvent-only control to assess its effect on cell viability. |
| Incorrect Cell Seeding Density | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can be more susceptible to stress. |
| Prolonged Treatment Duration | - Perform a time-course experiment to determine the optimal treatment duration. Extended exposure may lead to increased off-target effects and cytotoxicity. |
| Cell Line Sensitivity | - Different cell lines exhibit varying sensitivities to kinase inhibitors. Consider using a panel of cell lines to identify the most suitable model for your study. |
Problem 2: Inconsistent or Non-Reproducible Cell Viability Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh stock solutions of this compound regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inaccurate Pipetting | - Calibrate pipettes regularly to ensure accurate dispensing of the compound and reagents. |
| Variability in Cell Culture | - Maintain consistent cell culture conditions, including passage number, media composition, and incubator parameters (temperature, CO2, humidity). |
| Assay Interference | - Certain assay reagents can interfere with the compound or the detection method. Validate your cell viability assay (e.g., MTT, CellTiter-Glo) for compatibility with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Salt-inducible kinase (SIK) inhibitor. SIKs are a family of serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family. By inhibiting SIKs, this compound can modulate various downstream signaling pathways involved in inflammation, metabolism, and cell survival. In the context of cancer, SIK inhibition has been shown to induce apoptosis.
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. While specific IC50 values for this compound are not widely published, data from other SIK inhibitors can provide a starting point for dose-ranging studies (see Table 1). We recommend performing a dose-response curve for your cell line of interest to determine the appropriate concentration range.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Q4: What are the expected effects of this compound on cell signaling?
A4: Inhibition of SIKs by this compound is expected to impact downstream signaling pathways. A key mechanism involves the dephosphorylation and nuclear translocation of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), which are normally phosphorylated and sequestered in the cytoplasm by SIKs. The activation of these downstream effectors can lead to changes in gene expression that promote apoptosis.
Quantitative Data
Due to the limited availability of published cytotoxicity data specifically for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other potent SIK inhibitors in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.
Table 1: IC50 Values of Various SIK Inhibitors in Cancer Cell Lines
| SIK Inhibitor | Cell Line(s) | IC50 | Reference(s) |
| ARN-3261 | Ovarian Cancer Cell Lines (A2780, ES2, IGROV1, etc.) | 0.8 - 3.5 µM | [1][2][3][4] |
| MRT199665 | MEF2C-activated AML Cell Lines (OCI-AML2, MV4-11, etc.) | Mean: 26 ± 13 nM | [5][6][7][8] |
| MRT199665 | AML Cell Lines lacking MEF2C (NB-4, HEL, etc.) | Mean: 990 ± 29 nM | [5][6][7][8] |
| YKL-05-099 | MOLM-13 (Leukemia) | 0.24 µM | [9][10][11][12] |
| YKL-05-099 | SIK1 (in vitro) | ~10 nM | [9][10][11][12] |
| YKL-05-099 | SIK2 (in vitro) | ~40 nM | [9][10][11][12] |
| YKL-05-099 | SIK3 (in vitro) | ~30 nM | [9][10][11][12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and/or other SIK inhibitors) and appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of SIK Inhibition-Induced Apoptosis
Caption: SIK inhibition by this compound leads to apoptosis.
Experimental Workflow for Troubleshooting Poor Cell Viability
Caption: A logical workflow for troubleshooting cell viability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
Validation & Comparative
A Head-to-Head Battle of SIK Inhibitors: WH-4-023 vs. HG-9-91-01
A comprehensive guide for researchers comparing the biochemical and cellular activity of two prominent Salt-Inducible Kinase inhibitors.
In the landscape of kinase inhibitors, Salt-Inducible Kinases (SIKs) have emerged as critical regulators of various physiological processes, including inflammation, metabolism, and cellular differentiation. The development of potent and selective SIK inhibitors is a key focus for researchers in academia and the pharmaceutical industry. This guide provides a detailed comparison of two widely used SIK inhibitors: WH-4-023 and HG-9-91-01.
Note on Compound Nomenclature: Initial searches for "WH-4-025" yielded limited specific data. However, the structurally similar compound "WH-4-023," also known as KIN112, is a well-characterized SIK inhibitor. It is highly probable that the query "this compound" was a typographical error. This comparison will, therefore, focus on WH-4-023 versus HG-9-91-01.
At a Glance: Biochemical Potency
Both WH-4-023 and HG-9-91-01 are potent, ATP-competitive inhibitors of the SIK family, which includes SIK1, SIK2, and SIK3. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) against the three SIK isoforms.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| WH-4-023 | 10[1][2] | 22[1][2] | 60[1][2] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 |
Mechanism of Action: Targeting the SIK Signaling Pathway
SIKs are key downstream effectors of the LKB1 tumor suppressor kinase. Once activated by LKB1, SIKs phosphorylate and inactivate members of the CREB-regulated transcription coactivator (CRTC) family and Class IIa histone deacetylases (HDACs). This phosphorylation leads to their sequestration in the cytoplasm, preventing their nuclear translocation and subsequent activation of gene transcription. By inhibiting SIKs, compounds like WH-4-023 and HG-9-91-01 prevent the phosphorylation of CRTCs and HDACs, allowing them to enter the nucleus and modulate gene expression.
Caption: SIK Signaling Pathway and Point of Inhibition.
Kinase Selectivity Profile
While both compounds are potent SIK inhibitors, their selectivity against a broader panel of kinases is a crucial consideration for experimental design and interpretation of results.
WH-4-023:
-
Also a potent inhibitor of the Src family kinases Lck and Src with IC50 values of 2 nM and 6 nM, respectively.[2]
-
Exhibits over 300-fold selectivity against p38α and KDR.[2]
-
Inhibits other protein tyrosine kinases that have a threonine residue at the gatekeeper site, such as FGF and Ephrin receptors, and BTK.[1]
-
Does not inhibit other members of the AMPK-related kinase subfamily.[1]
HG-9-91-01:
-
Information on its broad kinase selectivity profile is less detailed in the provided search results. It is noted to be highly selective for SIKs over other AMPK-related kinases.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the scientific community. Below are representative protocols for assays used to characterize SIK inhibitors.
In Vitro SIK Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the IC50 of an inhibitor against SIK isoforms.
Objective: To measure the in vitro potency of a test compound in inhibiting the enzymatic activity of a specific SIK isoform.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Fluorescently or biotin-labeled peptide substrate (e.g., a derivative of the AMARA peptide)
-
Test compounds (WH-4-023 or HG-9-91-01) dissolved in DMSO
-
Detection reagent (specific to the assay format, e.g., ADP-Glo™, HTRF®)
-
Microplates (e.g., 384-well, low-volume, white or black)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the microplate wells. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.
-
Add the SIK enzyme to all wells except the background controls.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near its Km for the specific SIK isoform.
-
Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence, or time-resolved fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay: Inhibition of CRTC Phosphorylation
This protocol assesses the ability of a SIK inhibitor to block the phosphorylation of a known SIK substrate in a cellular context.
Objective: To determine the cellular potency of a test compound by measuring the inhibition of SIK-mediated phosphorylation of CRTC.
Materials:
-
A suitable cell line endogenously expressing SIKs and CRTCs (e.g., HEK293T, U2OS)
-
Cell culture medium and supplements
-
Test compounds (WH-4-023 or HG-9-91-01) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-CRTC (at a specific SIK-targeted site) and total CRTC
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies against phospho-CRTC and total CRTC.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the signal using a suitable detection method (e.g., chemiluminescence, fluorescence imaging).
-
Quantify the band intensities and normalize the phospho-CRTC signal to the total CRTC signal.
-
Determine the EC50 value, the concentration at which the compound causes a 50% reduction in CRTC phosphorylation.
Caption: General Experimental Workflow for SIK Inhibitor Characterization.
Conclusion
Both WH-4-023 and HG-9-91-01 are valuable research tools for investigating the roles of SIKs in health and disease. HG-9-91-01 demonstrates higher potency against all three SIK isoforms in biochemical assays. However, WH-4-023 has a more extensively characterized selectivity profile, with known potent activity against Src family kinases, which could be a critical consideration for interpreting experimental results. The choice between these inhibitors will ultimately depend on the specific research question, the required level of selectivity, and the experimental systems being used. Researchers are encouraged to consider the off-target profiles of these compounds and to use appropriate controls to ensure the observed effects are indeed due to SIK inhibition.
References
A Comparative Guide to SIK Inhibitors: WH-4-025 versus YKL-05-099
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent Salt-Inducible Kinase (SIK) inhibitors, WH-4-025 and YKL-05-099. The information is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as immunology, oncology, and metabolic disorders.
Selectivity Profile Comparison
The following table summarizes the available quantitative data for this compound and YKL-05-099 against the three SIK isoforms.
| Target | This compound IC50 (nM) | YKL-05-099 IC50 (nM) |
| SIK1 | Not Publicly Available | ~10[1][2] |
| SIK2 | Not Publicly Available | 40[1][2] |
| SIK3 | Not Publicly Available | ~30[1][2] |
Note: Despite extensive searches of publicly available data and the patent literature (WO2016023014 A2), specific IC50 values for this compound against SIK isoforms have not been disclosed[3][4][5][6][7][8]. This compound is consistently described as a SIK inhibitor[3][4][5][6][7][8].
YKL-05-099 is a potent pan-SIK inhibitor with nanomolar efficacy against all three isoforms[1][2]. In addition to its on-target SIK activity, YKL-05-099 has been profiled against a broader panel of kinases. It was found to inhibit 14 other kinases in a panel of 141 and has also been identified as a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).
Signaling Pathway of SIK Inhibition
Salt-inducible kinases are key regulators of inflammatory and metabolic pathways. A primary mechanism of action for SIK inhibitors involves the de-repression of CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs). In a basal state, SIKs phosphorylate these proteins, leading to their sequestration in the cytoplasm. Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, which in turn modulates gene expression. For instance, the nuclear translocation of HDAC4 can influence the activity of transcription factors like Myocyte Enhancer Factor 2 (MEF2C), which is crucial in some forms of acute myeloid leukemia.
Caption: Simplified SIK signaling pathway.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments commonly cited in the characterization of SIK inhibitors.
In Vitro Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay (Luminescent)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
Protocol Outline:
-
Kinase Reaction: Recombinant SIK1, SIK2, or SIK3 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer. The inhibitor (this compound or YKL-05-099) at varying concentrations is included in the reaction mixture.
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the unconsumed ATP. The mixture is incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to provide luciferase and luciferin. The mixture is incubated for 30-60 minutes at room temperature.
-
Measurement: Luminescence is measured using a plate-reading luminometer. The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
-
2. Competitive Binding Assay
This assay measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase.
-
Principle: A kinase is incubated with an immobilized or fluorescently labeled ATP-competitive ligand (probe). The test inhibitor is then added, and its ability to compete with the probe for binding to the kinase is measured.
-
Protocol Outline:
-
Assay Setup: A multi-well plate is prepared with a dilution series of the test inhibitor.
-
Binding Reaction: The kinase of interest and a fixed concentration of a high-affinity, fluorescently labeled tracer are added to the wells. The plate is incubated to allow the binding to reach equilibrium.
-
Detection: The amount of tracer bound to the kinase is quantified. In a common format using Fluorescence Resonance Energy Transfer (FRET), a europium-labeled anti-tag antibody that binds the kinase serves as the donor fluorophore, and the tracer is labeled with an acceptor fluorophore. A high FRET signal indicates tracer binding, which is reduced in the presence of a competing inhibitor.
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 or Kd value.
-
Experimental Workflow for Selectivity Profiling
To obtain a comprehensive understanding of a compound's selectivity, a multi-step workflow is typically employed.
Caption: Kinase inhibitor selectivity profiling workflow.
This systematic approach allows for the initial identification of potential on- and off-targets, followed by quantitative characterization and validation in more physiologically relevant systems.
Conclusion
YKL-05-099 is a well-characterized pan-SIK inhibitor with demonstrated potency against all three SIK isoforms and a known off-target profile that includes CSF1R. The lack of publicly available quantitative data for this compound's selectivity profile makes a direct comparison challenging. Researchers should consider this information when selecting a SIK inhibitor for their studies, and for this compound, may need to perform their own characterization to determine its specific activity and selectivity in their experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Salt Inducible Kinase (SIK) | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | AMPK | SIK | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound - Immunomart [immunomart.org]
Validating Cellular Target Engagement of WH-4-025: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the cellular target engagement of WH-4-025, a Salt-Inducible Kinase (SIK) inhibitor.[1] While specific experimental data for this compound is not extensively available in the public domain, this document leverages data from other well-characterized SIK inhibitors, YKL-05-099 and HG-9-91-01, to illustrate the application and comparison of state-of-the-art target engagement validation techniques.
Comparison of SIK Inhibitors
The following tables summarize the biochemical potency and cellular target engagement of two representative SIK inhibitors, providing a framework for evaluating this compound.
Table 1: Biochemical Potency of SIK Inhibitors
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| YKL-05-099 | ~10 | 40 | ~30 |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a cell-free assay.[2][3]
Table 2: Cellular Target Engagement and Selectivity
| Compound | Cellular Assay | Readout | Key Findings |
| YKL-05-099 | Western Blot | Reduced phosphorylation of HDAC5 (Ser259) in bone marrow-derived macrophages (BMDMs) | Demonstrates engagement of SIKs in a cellular context, leading to downstream signaling changes.[2][4] |
| HG-9-91-01 | Kinome Profiling | Inhibition of a panel of 108 kinases | While potent against SIKs, it also shows activity against other kinases like SRC, LCK, and YES.[5] |
Key Experimental Methodologies
Validating that a compound like this compound reaches and interacts with its intended target within a cell is crucial for drug development. The following are established methods for confirming target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a ligand to its target protein in a cellular environment.[6][7][8] The principle is based on the thermal stabilization of a protein upon ligand binding.[9]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) at various concentrations. A vehicle-treated control is essential.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the aggregated proteins from the soluble fraction by centrifugation.[7]
-
Detection: Analyze the amount of soluble target protein (e.g., SIK2) remaining at each temperature using methods like Western blotting or mass spectrometry.[7]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinome Profiling
This method assesses the selectivity of a kinase inhibitor by measuring its binding affinity or inhibitory activity against a large panel of kinases.[10] This is critical to identify potential off-target effects.
Experimental Protocol:
-
Lysate Preparation: Prepare cell lysates that contain a broad range of endogenous kinases.
-
Compound Incubation: Incubate the lysate with different concentrations of the test compound (e.g., this compound).
-
Affinity Purification: Use an affinity matrix with immobilized broad-spectrum kinase inhibitors (e.g., Kinobeads) to capture kinases that are not inhibited by the test compound.[10]
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture using quantitative mass spectrometry to identify and quantify the kinases that were competed off by the test compound.
-
Data Analysis: Determine the binding affinity of the compound for each kinase to generate a selectivity profile.
Chemoproteomics
Chemoproteomics is a powerful tool used to identify the targets of small molecules within a complex cellular environment.[11][12][13] This method can confirm the intended target and reveal potential off-target interactions.
Experimental Protocol:
-
Probe Synthesis: Synthesize a chemical probe version of the inhibitor (e.g., this compound) that includes a reactive group for covalent modification of its targets and a reporter tag (e.g., biotin) for enrichment.
-
Cellular Labeling: Treat cells with the chemical probe to allow for covalent labeling of target proteins.
-
Cell Lysis and Enrichment: Lyse the cells and use the reporter tag to enrich the probe-bound proteins.
-
Protein Identification: Identify the enriched proteins using mass spectrometry.
-
Target Validation: Validate the identified targets using orthogonal methods, such as Western blotting or genetic approaches.
Visualizing the Pathways and Processes
To better understand the context and methodologies, the following diagrams illustrate the SIK signaling pathway and the workflows of key target engagement assays.
Caption: SIK Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparative Analysis of Target Validation Methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 6. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity Profile of SIK Inhibitor WH-4-025: A Comparative Guide
For Immediate Release
Boston, MA – November 7, 2025 – This guide provides a comprehensive analysis of the cross-reactivity of WH-4-025, a known inhibitor of Salt-Inducible Kinases (SIKs), with other protein kinases. The data presented here, sourced from the HMS LINCS Project KINOMEscan dataset, offers researchers, scientists, and drug development professionals a detailed comparison of this compound's binding affinity across a broad panel of kinases, facilitating informed decisions in its application as a chemical probe and in potential therapeutic development.
Executive Summary
This compound is a potent inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These kinases are key regulators of various physiological processes, including inflammation, metabolism, and melanogenesis. Understanding the selectivity of this compound is paramount for accurately interpreting experimental results and anticipating potential off-target effects. This guide presents quantitative data on the interaction of this compound with its primary SIK targets and a wide array of other kinases, alongside detailed experimental protocols for assessing kinase inhibition.
Comparative Analysis of Kinase Inhibition
The cross-reactivity of this compound was evaluated using the KINOMEscan™ platform, a competitive binding assay that quantifies the interaction of a compound with a large panel of human kinases. The results are expressed as a percentage of the control (% Control), where a lower value indicates a stronger binding affinity.
The data reveals that this compound exhibits high affinity for all three SIK isoforms. Notably, it also demonstrates significant interaction with several other kinases, suggesting potential polypharmacological effects. The following table summarizes the binding data for this compound against its primary targets and key off-targets identified in the screen.
| Target Kinase | Gene Symbol | KINOMEscan™ % Control | Primary Target/Off-Target |
| SIK1 | SIK1 | 1.7 | Primary Target |
| SIK2 | SIK2 | 0.38 | Primary Target |
| SIK3 | SIK3 | 0.3 | Primary Target |
| CAMKK1 | CAMKK1 | 0.88 | Significant Off-Target |
| CAMKK2 | CAMKK2 | 1.1 | Significant Off-Target |
| MARK1 | MARK1 | 1.4 | Significant Off-Target |
| MARK2 | MARK2 | 1.9 | Significant Off-Target |
| MARK3 | MARK3 | 1.2 | Significant Off-Target |
| MARK4 | MARK4 | 2.1 | Significant Off-Target |
| NUAK1 | NUAK1 | 2.5 | Significant Off-Target |
| NUAK2 | NUAK2 | 3.4 | Significant Off-Target |
| LKB1 | STK11 | 4.2 | Significant Off-Target |
| MELK | MELK | 5.5 | Significant Off-Target |
| p38α | MAPK14 | 8.9 | Off-Target |
| JNK1 | MAPK8 | 15 | Off-Target |
| ERK2 | MAPK1 | 22 | Off-Target |
Data sourced from the HMS LINCS KINOMEscan dataset (Dataset ID: 20056). The KINOMEscan™ assay measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site. A lower % Control value indicates stronger binding.
Signaling Pathway and Experimental Workflow
To visualize the biological context of this compound's activity and the methodology for its assessment, the following diagrams are provided.
Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.
Caption: Overview of the KINOMEscan™ experimental workflow.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The selectivity of this compound was determined using the KINOMEscan™ assay platform. This method relies on a competitive binding assay where a DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The results are reported as a percentage of the DMSO control.
Detailed Method:
-
Reagent Preparation: Kinases are produced as fusions with T7 phage. An active-site directed ligand is immobilized on a solid support. This compound is solubilized in DMSO.
-
Assay Plate Preparation: The assay is performed in 384-well plates. Each well contains the immobilized ligand.
-
Competition Assay: A mixture of the kinase-tagged phage and this compound (at a fixed concentration, typically 1 or 10 µM for screening) is added to the wells. A DMSO control (vehicle) is run in parallel. The plate is incubated to allow for binding to reach equilibrium.
-
Washing: Unbound kinase-phage and the test compound are removed by washing the plate.
-
Quantification: The amount of kinase-phage bound to the immobilized ligand is quantified by eluting the phage and performing qPCR on the DNA tag.
-
Data Analysis: The amount of kinase bound in the presence of this compound is compared to the amount bound in the DMSO control. The result is expressed as: % Control = (Signal_this compound / Signal_DMSO) * 100 A lower % Control value indicates a higher binding affinity of the compound for the kinase.
Salt-Inducible Kinase (SIK) Inhibition Assay (General Protocol)
While the KINOMEscan™ assay measures binding, enzymatic assays are used to determine the functional inhibition of kinase activity. A general protocol for a SIK inhibition assay is provided below.
Principle: The assay measures the transfer of phosphate from ATP to a specific peptide substrate by the SIK enzyme. Inhibition of this activity by this compound is quantified by measuring the amount of ADP produced, typically using a luminescence-based method.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme.
-
Kinase-specific peptide substrate.
-
ATP.
-
This compound at various concentrations.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
Microplate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the SIK enzyme, the peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output using a luciferase/luciferin reaction.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of the SIK family of kinases. However, the KINOMEscan™ data reveals that it also interacts with other kinases, particularly those within the broader AMPK family and MARK kinases. Researchers using this compound should be aware of these potential off-target effects and consider them when interpreting experimental outcomes. This comparative guide provides the necessary data and methodological context to support the informed use of this compound in future research and drug discovery efforts.
Validating the Anti-Inflammatory Effects of SIK Inhibitors: A Comparative Guide Featuring WH-4-025 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Salt-Inducible Kinases (SIKs) in Inflammation
Salt-inducible kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They have emerged as critical regulators of the inflammatory response, particularly in myeloid cells like macrophages.[1] The primary anti-inflammatory mechanism of SIK inhibitors involves the modulation of cytokine production.[2] In unstimulated macrophages, SIKs phosphorylate and thereby inactivate transcriptional co-activators such as CREB-regulated transcription coactivators (CRTCs). Upon inflammatory stimuli (e.g., via Toll-like receptors), SIK inhibition leads to the dephosphorylation and nuclear translocation of CRTCs, which in turn promotes the transcription of the potent anti-inflammatory cytokine, Interleukin-10 (IL-10).[1] Concurrently, SIK inhibition has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2] This dual action of boosting anti-inflammatory mediators while suppressing pro-inflammatory ones makes SIK inhibitors an attractive therapeutic strategy for a range of inflammatory and autoimmune diseases.
Comparative Performance of SIK Inhibitors
The following tables summarize the in vitro performance of representative SIK inhibitors in comparison to Dexamethasone. The data is primarily derived from studies on human or murine myeloid cells stimulated with lipopolysaccharide (LPS), a common method to induce an inflammatory response in vitro.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| HG-9-91-01 | SIK1 | 0.92[3][4] |
| SIK2 | 6.6[3][4] | |
| SIK3 | 9.6[3][4] | |
| ARN-3236 | SIK1 | 21.63[5][6] |
| SIK2 | <1[5][6] | |
| SIK3 | 6.63[5][6] | |
| Dexamethasone | Glucocorticoid Receptor | N/A (Agonist) |
Note: WH-4-025 is described as a Salt-inducible kinase (SIK) inhibitor.[7] Specific IC₅₀ values from peer-reviewed literature are not available.
Table 2: In Vitro Anti-Inflammatory Activity in Myeloid Cells
| Compound | Assay System | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Effect on Anti-inflammatory Cytokine (IL-10) |
| HG-9-91-01 | LPS-stimulated human myeloid cells | Significantly decreased[2] | Significantly increased[2] |
| ARN-3236 | LPS-stimulated human myeloid cells | Significantly decreased[2][5] | Significantly increased[5] |
| Dexamethasone | LPS-stimulated macrophages | Suppresses expression and release | Variable, can inhibit or have no significant effect depending on conditions |
Signaling Pathways and Experimental Workflow
SIK Signaling Pathway in Macrophages
The diagram below illustrates the central role of SIKs in regulating the balance between pro- and anti-inflammatory cytokine production in macrophages upon Toll-like Receptor (TLR) activation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.org]
WH-4-025 as a Chemical Probe for SIK Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for elucidating the biological functions of a target protein. This guide provides a comparative analysis of WH-4-025, a purported inhibitor of Salt-Inducible Kinases (SIKs), in the context of well-characterized SIK chemical probes. Due to the limited publicly available data on this compound, this guide will focus on the established profiles of alternative probes, HG-9-91-01 and YKL-05-099, to provide a benchmark for the standards a novel probe in this class must meet.
Introduction to Salt-Inducible Kinases (SIKs)
SIKs are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family.[1][2] They are key regulators of various physiological processes, including metabolism, immune response, and pigmentation.[3][4] SIKs exert their effects by phosphorylating and thereby regulating the activity of downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[1][4] Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of CRTCs and HDACs, resulting in changes in gene expression.[1][3] This central role in signaling has made SIKs attractive targets for therapeutic intervention in a range of diseases, including inflammatory conditions and cancer.[2][3]
This compound: An Undefined SIK Inhibitor
This compound is described as a Salt-inducible kinase (SIK) inhibitor, with reference to patent WO2016023014 A2.[5][6][7][8] However, to date, there is a notable absence of publicly available experimental data to substantiate its potency, selectivity, or efficacy as a chemical probe for SIK function. For a compound to be considered a reliable chemical probe, comprehensive characterization is essential. This includes quantitative measures of its binding affinity to the target, its specificity against other related and unrelated kinases, and its ability to engage the target in a cellular context to elicit a measurable biological response.
Comparative Analysis of SIK Chemical Probes
To provide a framework for evaluating potential SIK probes like this compound, we present a comparison with two widely used and well-documented pan-SIK inhibitors: HG-9-91-01 and YKL-05-099.
Table 1: In Vitro Potency of SIK Inhibitors
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [6][7][8] |
| YKL-05-099 | ~10 | 40 | ~30 | [7][9] |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.
Table 2: Cellular Activity and Selectivity of SIK Inhibitors
| Compound | Cellular Target Engagement (SIK2) | Key Off-Targets | Reference(s) |
| This compound | Data not available | Data not available | |
| HG-9-91-01 | Potent inhibition of SIKs in cells | Src family kinases (Src, Lck, Yes), BTK, FGF and Ephrin receptors | [6][7][10] |
| YKL-05-099 | Low nanomolar cellular target engagement | Selective for SIKs over a panel of 141 kinases at 1 µM, but also inhibits 14 other kinases including SIK3, Ephrin receptors, and Src | [11][12] |
Signaling Pathway and Experimental Workflows
A thorough understanding of the SIK signaling pathway is crucial for designing and interpreting experiments with SIK inhibitors.
Caption: Simplified SIK signaling pathway.
The following diagram illustrates a general workflow for evaluating a novel SIK inhibitor.
Caption: Workflow for characterizing a SIK inhibitor.
Experimental Protocols
Detailed and robust experimental protocols are necessary to generate reliable and reproducible data for the characterization of a chemical probe.
In Vitro SIK Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SIK isoforms. A common method is the ADP-Glo™ Kinase Assay.
-
Principle: The assay measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the ADP concentration.
-
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
Kinase substrate (e.g., AMARA peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, substrate/ATP mix, and the test compound or vehicle control.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to its target kinase within living cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged SIK protein (the donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the acceptor). A test compound that also binds to the ATP pocket will compete with the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-SIK fusion protein
-
Transfection reagent
-
NanoBRET™ tracer specific for SIK
-
Test compound
-
Opti-MEM® I Reduced Serum Medium
-
Microplate reader capable of measuring luminescence at two wavelengths
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-SIK plasmid and seed them into a white 96-well plate.
-
Incubate for 24 hours.
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer and the test compound to the cells.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the luminescence at the donor and acceptor emission wavelengths.
-
Calculate the BRET ratio and determine the IC50 value for target engagement.
-
Western Blot Analysis of HDAC5 Phosphorylation
This method is used to assess the functional consequence of SIK inhibition in cells by measuring the phosphorylation status of a known SIK substrate, HDAC5.
-
Principle: SIKs phosphorylate HDAC5 at specific serine residues. Inhibition of SIK activity leads to a decrease in HDAC5 phosphorylation. This change can be detected by Western blotting using an antibody specific for the phosphorylated form of HDAC5.
-
Materials:
-
Cell line of interest (e.g., bone marrow-derived macrophages)
-
Test compound
-
Lysis buffer
-
Protein assay reagent
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-HDAC5 (Ser259) and anti-total HDAC5 or a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound or vehicle for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-HDAC5.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total HDAC5 or a loading control to normalize the data.
-
Conclusion
While this compound is marketed as a SIK inhibitor, the lack of accessible, peer-reviewed data on its potency, selectivity, and cellular activity makes it impossible to validate its utility as a reliable chemical probe. Researchers are strongly encouraged to use well-characterized probes such as HG-9-91-01 and YKL-05-099, for which there is a wealth of comparative data. For any novel compound, including this compound, to be considered a valuable tool for studying SIK biology, it must undergo rigorous experimental validation as outlined in this guide. The data presented for the established probes serves as a benchmark for the level of characterization required to instill confidence in the experimental outcomes and their interpretation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. bpsbioscience.com [bpsbioscience.com]
Independent Verification of WH-4-025's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the mechanism of action of WH-4-025, a putative Salt-Inducible Kinase (SIK) inhibitor. Due to the limited availability of independent, peer-reviewed experimental data for this compound, this document focuses on the established mechanism of SIK inhibition and presents a comparative analysis with well-characterized alternative SIK inhibitors, namely HG-9-91-01 and YKL-05-099. The experimental protocols and data presented herein are based on established methods for validating SIK inhibitors and serve as a template for the evaluation of this compound.
Executive Summary
This compound is described as a Salt-Inducible Kinase (SIK) inhibitor, with its primary reference being the patent WO2016023014 A2[1][2][3][4]. SIKs are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that are key regulators of various physiological processes, including metabolism, inflammation, and cellular proliferation. The therapeutic potential of SIK inhibitors is being explored in oncology, immunology, and metabolic disorders. Independent verification of the on-target activity and selectivity of new chemical entities like this compound is crucial for their development as research tools or therapeutic agents. This guide outlines the key experiments and expected outcomes for validating the mechanism of action of a SIK inhibitor.
Mechanism of Action: The SIK Signaling Pathway
Salt-Inducible Kinases are downstream effectors of the tumor suppressor kinase LKB1, which phosphorylates and activates SIKs. In their active state, SIKs phosphorylate and inactivate downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the sequestration of CRTCs and HDACs in the cytoplasm via binding to 14-3-3 proteins, thereby preventing their nuclear translocation and subsequent activation of target gene transcription.
Inhibition of SIKs is expected to prevent the phosphorylation of CRTCs and HDACs, leading to their accumulation in the nucleus and the activation of CREB-dependent gene expression.
Figure 1. The Salt-Inducible Kinase (SIK) signaling pathway and the proposed mechanism of action for this compound.
Comparative Performance of SIK Inhibitors
A critical step in validating a novel inhibitor is to compare its potency against known alternatives. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for well-characterized SIK inhibitors, HG-9-91-01 and YKL-05-099. No independent IC50 data for this compound is currently available in the public domain.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| HG-9-91-01 | Data not available | Data not available | Data not available |
| YKL-05-099 | Data not available | Data not available | Data not available |
Note: The absence of data for this compound highlights the need for independent biochemical assays to determine its potency and selectivity against the SIK isoforms.
Experimental Protocols for Independent Verification
To independently verify the mechanism of action of this compound, a series of biochemical and cell-based assays should be performed.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of this compound against purified SIK1, SIK2, and SIK3 enzymes.
Methodology: An in vitro kinase assay, such as an ADP-Glo™ Kinase Assay, can be employed.
-
Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes; substrate peptide (e.g., AMARA peptide); ATP; ADP-Glo™ reagents; test compound (this compound) and control inhibitors (HG-9-91-01, YKL-05-099).
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 384-well plate, incubate the SIK enzyme with the inhibitors for a predefined period.
-
Initiate the kinase reaction by adding the substrate peptide and ATP.
-
After incubation, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which correlates with kinase activity.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Figure 2. Workflow for a biochemical kinase assay to determine inhibitor potency.
Cellular Target Engagement Assay: CRTC3 Nuclear Translocation
Objective: To confirm that this compound engages and inhibits SIKs in a cellular context, leading to the expected downstream signaling event.
Methodology: An immunofluorescence-based assay to monitor the subcellular localization of CRTC3.
-
Cell Line: A suitable cell line endogenously expressing SIKs and CRTC3 (e.g., U2OS cells).
-
Procedure:
-
Seed cells in a multi-well imaging plate.
-
Treat cells with a dose-range of this compound, a known SIK inhibitor (positive control), and a vehicle control (e.g., DMSO).
-
After treatment, fix, permeabilize, and stain the cells with an anti-CRTC3 antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of CRTC3 to determine the extent of nuclear translocation.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
